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Core Science & Biosynthesis

Foundational

What is the chemical structure of Fmoc-Dap-OH.HCl

An In-Depth Technical Guide to the Structure, Properties, and Application of Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH.HCl) Abstract Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH.HCl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure, Properties, and Application of Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH.HCl)

Abstract

Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH.HCl) is a pivotal non-proteinogenic amino acid derivative employed extensively in peptide synthesis and drug development. Its unique architecture, featuring a base-labile Nα-Fmoc protecting group and a strategically unmasked β-amino side chain, provides a versatile scaffold for constructing complex peptides and bioconjugates. The hydrochloride salt form enhances its stability and handling characteristics. This guide offers a comprehensive analysis of its chemical structure, physicochemical properties, and strategic applications, with a focus on its integration into Solid-Phase Peptide Synthesis (SPPS) workflows. We will delve into the causality behind experimental protocols, address potential synthetic challenges, and provide actionable methodologies for researchers and scientists in the field.

Core Chemical Identity and Structure

A precise understanding of the molecular structure of Fmoc-Dap-OH.HCl is fundamental to its effective application.

Nomenclature and Key Identifiers

The compound is systematically named based on its constituent parts, though several synonyms are used in commercial and research contexts.

  • Systematic IUPAC Name: (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid hydrochloride[1]

  • Common Synonyms: Fmoc-L-2,3-diaminopropionic acid hydrochloride, N-alpha-Fmoc-L-2,3-diaminopropanoic acid hydrochloride[2], Fmoc-Dap-OH.HCl

  • CAS Number: 181954-34-7 (for the free base, Fmoc-Dap-OH)[2][3][4][5]; the hydrochloride salt is also commercially available under various identifiers.[6][7]

PropertyFmoc-Dap-OH (Free Base)Fmoc-Dap-OH.HCl (Hydrochloride Salt)
Molecular Formula C₁₈H₁₈N₂O₄[1][3]C₁₈H₁₉ClN₂O₄[7]
Molecular Weight 326.35 g/mol [1][2][3]362.81 g/mol [7][8]
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(=O)O[1]NC(O)=O.Cl.O=C(OCC1C2=CC=CC=C2C2=CC=CC=C12)NC(O)=O
InChI Key HDSLKWZYHRLRRL-INIZCTEOSA-N[1][3]GJIUYXQXIOYBMD-PKLMIRHRSA-N[8]
Detailed Structural Analysis

The functionality of Fmoc-Dap-OH.HCl arises from the interplay of its three primary structural components.

  • L-2,3-diaminopropionic acid (Dap) Backbone: This non-canonical amino acid forms the core structure. The "L" designation refers to the stereochemistry at the α-carbon, ensuring compatibility with the chiral environment of natural peptides. Unlike proteinogenic amino acids, it possesses two amino groups: one at the α-position and a second at the β-position on the side chain.

  • Nα-Fluorenylmethyloxycarbonyl (Fmoc) Group: This large, aromatic group protects the α-amino function.[3] Its critical role in SPPS is its lability to mild basic conditions (e.g., piperidine), which allows for its selective removal without compromising acid-labile side-chain protecting groups or the peptide-resin linkage. This orthogonality is the cornerstone of Fmoc-based peptide synthesis.[9]

  • Free β-Amino (Side-Chain) Group: This is the key functional handle of the molecule. It remains unprotected, providing a nucleophilic site for a wide array of post-synthetic modifications. The hydrochloride salt form involves the protonation of this more basic β-amino group, which prevents its unintended participation in reactions during storage or the initial stages of peptide coupling.

cluster_FmocDapOH Fmoc-Dap-OH.HCl Structure cluster_groups Functional Groups FmocDap L-2,3-Diaminopropionic Acid (Dap) Core α-Carbon (Chiral Center) Carboxyl Group (-COOH) Peptide Chain Peptide Chain FmocDap:f2->Peptide Chain Forms Peptide Bond Fmoc Nα-Fmoc Group Fmoc->FmocDap:f1 Protects α-Amino Group (Base-Labile) BetaAmine β-Amino Group (-NH3+Cl-) BetaAmine->FmocDap:f0 Provides Reactive Side Chain (Nucleophilic Site)

Caption: Conceptual breakdown of Fmoc-Dap-OH.HCl's functional components.

Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity and reactivity of this reagent.

Key Properties
PropertyDescription
Appearance White to off-white solid or powder.[3][4]
Solubility Soluble in organic solvents such as DMSO, DMF, Dichloromethane, and Chloroform.[4] The hydrochloride salt form enhances solubility in aqueous or protic solvents compared to the free base.[7]
Storage Recommended storage is at refrigerated temperatures (2-8°C) or frozen (-20°C) under desiccated conditions to prevent degradation.[3][4][8]
Purity Commercially available with purity typically ≥97% as determined by HPLC.[3]
The Role of the Hydrochloride Salt

Supplying this amino acid derivative as a hydrochloride salt serves two primary purposes. First, protonating the basic β-amino group enhances the compound's shelf-life and stability by preventing slow oxidative or degradative pathways. Second, it improves the material's handling characteristics and often its solubility profile, particularly for weighing and dissolution in polar solvents used in synthesis.[7] During a coupling reaction, a non-nucleophilic base like diisopropylethylamine (DIPEA) must be added to neutralize this salt, liberating the free β-amino group (if side chain reaction is desired) and ensuring the carboxylate can be effectively activated.

Safety and Handling Protocols

Fmoc-Dap-OH.HCl is a chemical reagent and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[10]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[11] It may cause skin, eye, and respiratory irritation.[11]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[10]

Application in Synthetic Chemistry

The true value of Fmoc-Dap-OH.HCl lies in its ability to introduce a modifiable side-chain amine into a peptide sequence.

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Dap-OH.HCl is incorporated into a peptide sequence like any other Fmoc-protected amino acid. The workflow involves sequential deprotection and coupling steps on a solid support.

cluster_workflow SPPS Cycle for Fmoc-Dap-OH.HCl Incorporation Resin Resin-NH2 Deprotection1 Fmoc Deprotection (Piperidine) Coupling Couple Fmoc-Dap-OH.HCl (+ Activator, DIPEA) Deprotection2 Fmoc Deprotection (Piperidine) NextAA Couple Next Fmoc-AA-OH A Resin-Peptide-NH-Fmoc B Resin-Peptide-NH2 A->B Deprotection C Resin-Peptide-Dap(NH2)-Fmoc B->C Coupling D Resin-Peptide-Dap(NH2)-NH2 C->D Deprotection E Resin-Peptide-Dap(NH2)-AA-Fmoc D->E Coupling

Caption: Simplified SPPS workflow for incorporating Fmoc-Dap-OH.HCl.

Strategic Importance of the Free β-Amino Group

Once the peptide is synthesized, the β-amino group of the Dap residue serves as a point of divergence for further chemical modification. This can be performed while the peptide is still on the resin or after cleavage and purification.

Key Applications:

  • Bioconjugation: Attachment of reporter molecules (fluorescent dyes), solubility enhancers (PEG chains), or cytotoxic drugs for antibody-drug conjugates.

  • Peptide Cyclization: The side-chain amine can be used to form a lactam bridge with the C-terminus of the peptide or the side chain of an acidic residue (e.g., Asp or Glu), creating a constrained cyclic peptide.

  • Synthesis of Branched Peptides: A second peptide chain can be grown from the β-amino group.

cluster_mods Post-Synthetic Side-Chain Modifications center_node Peptide-Dap(NH2)-Resin dye Fluorescent Dye Conjugation center_node->dye + Dye-NHS Ester peg PEGylation center_node->peg + mPEG-NHS Ester cyclize Intramolecular Cyclization center_node->cyclize + C-Terminus Activation branch Branched Peptide Synthesis center_node->branch + SPPS Cycles

Caption: Modification pathways enabled by the Dap side-chain amino group.

Experimental Considerations & Methodologies

Standard Coupling Protocol for Fmoc-Dap-OH.HCl in SPPS

This protocol assumes a standard manual Fmoc-SPPS workflow on a 0.1 mmol scale.

  • Resin Preparation: Start with 0.1 mmol of a deprotected N-terminal amine on a suitable solid support (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Dap-OH.HCl (0.4 mmol, 4 eq.), a coupling agent like HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

  • Neutralization and Activation: Add a non-nucleophilic base, DIPEA (0.8 mmol, 8 eq.), to the activation mixture. The excess base is crucial to both neutralize the hydrochloride salt and activate the carboxyl group. Allow the mixture to pre-activate for 2-5 minutes. Causality: Using a stoichiometric amount of base would be insufficient, as one equivalent is consumed by the HCl salt, leaving inadequate base for the activation and coupling steps.

  • Coupling Reaction: Add the activated mixture to the resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents. Proceed to the next deprotection/coupling cycle.

Potential Challenge: Intramolecular Cyclization (Lactam Formation)

A critical, field-proven insight relates to a potential side reaction. While less documented for Dap than for its longer homologue, diaminobutanoic acid (Dab), the principle remains a concern.[12] During the activation step, the free β-amino group can act as an intramolecular nucleophile, attacking the activated carboxyl group. This results in the formation of a stable, six-membered cyclic lactam, which is incapable of coupling to the resin-bound peptide.

Causality: This side reaction is kinetically competitive with the desired intermolecular coupling. Prolonged pre-activation times significantly increase the likelihood of lactam formation.

Mitigation Strategies:

  • Minimize Pre-activation Time: Add the activation mixture to the resin immediately after adding the DIPEA.

  • In-Situ Activation: Add the coupling reagents and Fmoc-Dap-OH.HCl directly to the resin-containing vessel, followed by the addition of DIPEA. This ensures the activated species is generated in the presence of the target nucleophile (the peptide's N-terminal amine), favoring the intermolecular reaction.

  • Choice of Coupling Reagent: For particularly difficult couplings, reagents like DEPBT have been shown to suppress lactamization in similar systems, although this may require optimization.[12]

cluster_reaction Competing Reaction Pathways cluster_desired Desired Pathway cluster_side Side Reaction Activated Activated Fmoc-Dap-OH* Desired Resin-Peptide-Dap(NH2)-Fmoc Activated->Desired + Resin-Peptide-NH2 (Intermolecular) Side Fmoc-Dap-Lactam (Unreactive) Activated->Side Intramolecular Attack (Favored by long pre-activation)

Caption: Desired coupling reaction versus the potential intramolecular lactamization side reaction.

Conclusion

Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride is more than a simple amino acid; it is a strategic tool for chemical biologists and drug developers. Its well-defined structure, characterized by the orthogonal Fmoc protecting group and a reactive β-amino side chain, enables the precise synthesis of peptides with functionalities far beyond the canonical 20 amino acids. By understanding its chemical properties, mastering its incorporation via SPPS, and remaining vigilant to potential side reactions like lactam formation, researchers can fully exploit the synthetic versatility of Fmoc-Dap-OH.HCl to advance the frontiers of peptide science.

References

  • Fmoc-Dap-OH [181954-34-7]. Aapptec Peptides. [Link]

  • Fmoc-Dap-OH | CAS:181954-34-7. BioCrick. [Link]

  • Fmoc-Dap-OH | C18H18N2O4 | CID 688638. PubChem, National Center for Biotechnology Information. [Link]

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Zhang, W., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 16(43), 8247-8250. [Link]

Sources

Exploratory

Physicochemical Profiling: Molecular Weight vs. Exact Mass

Analytical and Synthetic Profiling of Fmoc-Dap-OH·HCl: Molecular Weight, Exact Mass, and Applications in Peptide Engineering Executive Summary Fmoc-Dap-OH·HCl (N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical and Synthetic Profiling of Fmoc-Dap-OH·HCl: Molecular Weight, Exact Mass, and Applications in Peptide Engineering

Executive Summary Fmoc-Dap-OH·HCl (N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride) is a critical non-proteinogenic amino acid building block utilized extensively in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. Its unique structural feature—a highly reactive β-amino group—makes it an ideal scaffold for synthesizing cyclic peptides, branching architectures, and conjugating fluorophores. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its salt formulation, and standardized protocols for its analytical validation.

In high-resolution mass spectrometry (HRMS) and precision peptide engineering, distinguishing between average molecular weight (MW) and monoisotopic exact mass is paramount. The average MW accounts for the natural isotopic abundance of all elements, which is strictly used for stoichiometric calculations during synthesis. Conversely, the exact mass is calculated using the mass of the most abundant isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O) and is the primary value targeted in HRMS validation.

Table 1: Quantitative Physicochemical Data for Fmoc-Dap-OH and its HCl Salt

PropertyFmoc-Dap-OH (Free Base)Fmoc-Dap-OH·HCl (Salt Form)
CAS Number 181954-34-7[1]212688-53-4[2]
Molecular Formula C18H18N2O4C18H18N2O4·HCl
Average Molecular Weight 326.35 g/mol [1]362.81 g/mol [2]
Monoisotopic Exact Mass 326.1267 Da362.1033 Da
Target MS Ion ([M+H]+) 327.1345 m/z327.1345 m/z (Salt dissociates)
Physical State Solid powderSolid powder

Note: In mass spectrometry, the non-covalent HCl salt dissociates in the ionization source. Consequently, the observed exact mass for the salt formulation corresponds strictly to the protonated free base ([M+H]+ at m/z 327.1345).

Mechanistic Role and Causality in Experimental Design

Why is Fmoc-Dap-OH supplied as a hydrochloride salt? The free base of Fmoc-Dap-OH contains an unprotected, highly nucleophilic primary β-amine. If left unprotonated during storage, this amine can undergo rapid intramolecular cyclization (forming a lactam) or intermolecular polymerization, degrading the reagent's purity. By formulating it as a hydrochloride salt (Fmoc-Dap-OH·HCl)[3], the β-amine is protonated (-NH3+ Cl-). This protonation neutralizes its nucleophilicity, creating a self-stabilizing system that significantly extends the shelf life and thermal stability of the compound.

Strategic Implementation in SPPS: Because the β-amine is unprotected, Fmoc-Dap-OH·HCl is rarely coupled directly to a growing peptide chain unless global, non-specific side-chain modification is intended. Instead, it serves as a synthetic precursor. Prior to coupling, researchers typically neutralize the salt with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA) and immediately derivatize the β-amine with an orthogonal protecting group—such as Boc, Alloc, or ivDde[4]. This causality dictates the synthetic workflow: stabilization during storage (via HCl), followed by controlled activation and orthogonal protection during synthesis.

Standardized Protocol: Orthogonal Derivatization and LC-HRMS Validation

To ensure a self-validating system, the following protocol details the conversion of Fmoc-Dap-OH·HCl to a Boc-protected derivative, followed by LC-HRMS quality control. This workflow inherently validates both the starting material's integrity and the success of the derivatization.

Step-by-Step Methodology:

Phase 1: Neutralization and Derivatization

  • Dissolution: Suspend 1.0 mmol (362.8 mg) of Fmoc-Dap-OH·HCl in 5.0 mL of anhydrous dichloromethane (DCM).

  • Neutralization: Add 2.2 mmol (383 µL) of DIEA dropwise at 0°C. Causality: The first equivalent neutralizes the HCl salt, releasing the free β-amine; the slight excess acts as an acid scavenger for the subsequent reaction.

  • Protection: Add 1.1 mmol (240 mg) of Di-tert-butyl dicarbonate (Boc2O). Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench with 5% aqueous citric acid to remove unreacted DIEA. Extract the organic layer, dry over MgSO4, and concentrate under vacuum to yield Fmoc-Dap(Boc)-OH.

Phase 2: LC-HRMS Self-Validating Analysis

  • Sample Preparation: Dissolve 1 mg of the synthesized Fmoc-Dap(Boc)-OH in 1 mL of LC-MS grade Methanol. Prepare a parallel sample of the starting material (Fmoc-Dap-OH·HCl) as a baseline control.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry: Operate the HRMS in Electrospray Ionization positive mode (ESI+).

  • Self-Validation Check:

    • Control Sample: Must exhibit a peak at m/z 327.1345 ([M+H]+ of free Fmoc-Dap-OH). The absence of higher mass polymeric peaks validates the stabilizing effect of the HCl salt.

    • Derivatized Sample: Must exhibit a peak at m/z 427.1869 ([M+H]+ of Fmoc-Dap(Boc)-OH) and a characteristic fragment at m/z 327.1345 (loss of the Boc group[-100 Da] during ionization, a hallmark of Boc-protected amines).

Workflow Visualization

The following diagram illustrates the logical progression from the stabilized salt form to analytical validation, mapping the phase transitions described in the protocol.

G N1 Fmoc-Dap-OH·HCl (Storage Form) N2 Neutralization (DIEA Addition) N1->N2 Solvation N3 Free Base (Reactive β-amine) N2->N3 -HCl N4 Derivatization (e.g., Boc2O) N3->N4 Protection N5 LC-HRMS Validation N3->N5 Direct MS N4->N5 QA/QC

Workflow of Fmoc-Dap-OH·HCl from storage to derivatization and LC-HRMS validation.

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Foundational

An In-depth Technical Guide to the Physical Properties and Solubility Profile of Fmoc-Dap-OH.HCl

Introduction: The Strategic Role of Fmoc-Dap-OH.HCl in Peptide Synthesis In the landscape of peptide chemistry and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fmoc-Dap-OH.HCl in Peptide Synthesis

In the landscape of peptide chemistry and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride, commonly known as Fmoc-Dap-OH.HCl, is a pivotal building block in this arena. It is a derivative of diaminopropionic acid (Dap) where the alpha-amino group is protected by the base-labile Fmoc group, and the side-chain amino group is presented as a hydrochloride salt.[1] This configuration makes it an invaluable reagent for introducing a primary amine into a peptide sequence at a specific location.

The true utility of Fmoc-Dap-OH.HCl lies in the functionality of its side-chain amine. Once incorporated into a peptide, this amine serves as a versatile chemical handle. It allows for post-synthesis modifications such as branching (creating dendritic peptides), labeling with fluorophores or biotin, or conjugation to other molecules like polyethylene glycol (PEG) or cytotoxic drugs.[2] The hydrochloride salt form generally enhances the compound's stability and can improve its solubility in certain aqueous systems, a critical consideration for handling and reaction setup.[1]

This guide provides an in-depth analysis of the essential physicochemical properties and solubility characteristics of Fmoc-Dap-OH.HCl, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. A thorough understanding of these parameters is not merely academic; it is fundamental to ensuring efficient coupling reactions, preventing aggregation, and achieving high-purity target peptides in Solid-Phase Peptide Synthesis (SPPS).[3]

Physicochemical Properties

The physical and chemical characteristics of a peptide building block dictate its handling, storage, and reactivity. The data presented below has been consolidated from authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
Chemical Name (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid hydrochloride[1]
Common Synonyms Fmoc-L-α,β-diaminopropionic acid hydrochloride, N-α-Fmoc-L-2,3-diaminopropionic acid HCl[1][4]
Molecular Formula C18H19ClN2O4[1]
Molecular Weight 362.81 g/mol [1]
Appearance White to off-white solid/powder[2]
Purity (Typical) ≥97.0% (HPLC)[5]
Storage Temperature 2-8°C, Keep in a dark, dry place[6]

Note: The molecular weight of the free base (Fmoc-Dap-OH) is 326.3 g/mol .[7] The value in the table corresponds to the hydrochloride salt.

Solubility Profile: A Critical Parameter for Synthesis Success

The solubility of an Fmoc-amino acid is a critical factor for successful and efficient coupling during SPPS.[8] Poor solubility can lead to incomplete reactions, resulting in truncated or deletion sequences that are difficult to purify.[3] While precise quantitative solubility is often system-dependent, the following table provides a qualitative and semi-quantitative overview based on the general behavior of Fmoc-amino acids and available data.

SolventChemical ClassPredicted SolubilityRationale & Expert Insights
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleDMF is the most common solvent in Fmoc-SPPS. It effectively solvates the growing peptide chain and most Fmoc-amino acids, facilitating efficient coupling. However, DMF can degrade over time to form dimethylamine, which can prematurely remove the Fmoc group.[9] Always use high-purity, amine-free DMF.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleNMP is an excellent alternative to DMF, with a higher polarity that can improve solvation and coupling yields in some cases. It is often used for difficult sequences prone to aggregation.[9]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleDMSO is a powerful solvent capable of dissolving many hydrophobic or aggregation-prone peptides and building blocks.[10] It is often used as a co-solvent to disrupt secondary structures. However, it is discouraged for peptides containing Cysteine (Cys) due to potential side-chain oxidation.[10]
Dichloromethane (DCM) Nonpolar AproticSlightly Soluble / InsolubleWhile common in Boc-based SPPS, DCM is a poor solvent for most Fmoc-amino acids and does not adequately swell the polystyrene resins typically used in Fmoc chemistry.[9]
Water Protic, AqueousSlightly SolubleAs a hydrochloride salt, Fmoc-Dap-OH.HCl will have some aqueous solubility, which can be influenced by pH.[1] However, the large, hydrophobic Fmoc group significantly limits its overall solubility in pure water. For basic peptides, solubility can be improved by adding a small amount of acetic acid, while acidic peptides may dissolve better with dilute ammonium bicarbonate.[11][12]
Methanol / Ethanol Protic, AlcoholVery Slightly SolubleThe solubility of Fmoc-amino acids in simple alcohols is generally low.[3]

Experimental Protocol: Determination of Approximate Solubility

Trustworthy experimental design requires reproducible protocols. The following method provides a self-validating system for determining the approximate solubility of Fmoc-Dap-OH.HCl in a given solvent.

Objective: To determine the saturation point of Fmoc-Dap-OH.HCl in a specific solvent at a controlled temperature.

Materials:

  • Fmoc-Dap-OH.HCl

  • Analytical balance

  • Calibrated micropipettes

  • 2 mL glass vials with screw caps

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Solvent of interest (e.g., high-purity DMF)

  • Temperature-controlled environment (e.g., water bath or incubator)

Methodology:

  • Preparation: Label a clean, dry 2 mL vial with the solvent name. Ensure all equipment and the compound are equilibrated to the desired experimental temperature (e.g., 25°C).

  • Initial Solvent Addition: Accurately pipette a precise volume (e.g., 1.0 mL) of the chosen solvent into the labeled vial.[3]

  • Incremental Solute Addition: Weigh a small, known amount of Fmoc-Dap-OH.HCl (e.g., 10 mg) and add it to the vial.

  • Dissolution Attempt: Seal the vial tightly and agitate it vigorously using a vortex mixer for 2-3 minutes. For slower-dissolving systems, use a magnetic stirrer for 20-30 minutes to ensure the system reaches equilibrium.[3]

  • Observation: Carefully and visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Iterative Process:

    • If the solid has completely dissolved, continue to add known increments (e.g., 5-10 mg) of Fmoc-Dap-OH.HCl.

    • After each addition, repeat the dissolution (Step 4) and observation (Step 5) steps.

  • Determining Saturation: The saturation point is reached when a small amount of solid material remains undissolved even after prolonged agitation.[3] This indicates that the solution can no longer dissolve any more solute under the given conditions.

  • Calculation: Calculate the approximate solubility by summing the total mass of the dissolved Fmoc-Dap-OH.HCl and dividing it by the volume of the solvent. Express the result in mg/mL.

    Example Calculation: If 1.0 mL of DMF dissolved a total of 150 mg of the compound before saturation was observed, the approximate solubility is 150 mg/mL.

Application in SPPS: A Workflow Perspective

Fmoc-Dap-OH.HCl is incorporated into a peptide sequence using the standard cyclical process of Fmoc-SPPS.[13] The core logic involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next activated Fmoc-amino acid.

The following diagram illustrates a single cycle of this process, specifically the incorporation of Fmoc-Dap-OH.HCl.

spss_cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Reaction Resin_Peptide_NH_Fmoc Resin-Peptide-NH-Fmoc Deprotection Treat with 20% Piperidine in DMF Resin_Peptide_NH_Fmoc->Deprotection Resin_Peptide_NH2 Resin-Peptide-NH2 (Free Amine) Deprotection->Resin_Peptide_NH2 Wash1 Wash with DMF Resin_Peptide_NH2->Wash1 Fmoc_Dap_OH Fmoc-Dap-OH.HCl + Activator (e.g., DIC/Oxyma) Activated_Dap Activated Ester Intermediate Fmoc_Dap_OH->Activated_Dap Activation Coupling Couple to Free Amine Activated_Dap->Coupling New_Peptide Resin-Peptide-Dap(NH3+Cl-)-Fmoc Coupling->New_Peptide Wash2 Wash with DMF New_Peptide->Wash2 Prepare for next cycle Wash1->Coupling

Fmoc-SPPS cycle for Fmoc-Dap-OH.HCl incorporation.

Workflow Causality:

  • Fmoc Deprotection: The cycle begins with the resin-bound peptide whose N-terminus is protected by an Fmoc group. Treatment with a basic solution, typically 20% piperidine in DMF, cleaves this group, exposing a free primary amine.[13] This step is crucial as it prepares the peptide for elongation.

  • Washing: Thorough washing with DMF is essential to completely remove piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine).[13] Any residual base can neutralize the subsequent coupling reaction.

  • Activation & Coupling: In a separate vessel, Fmoc-Dap-OH.HCl is pre-activated. This is a critical step to convert the carboxylic acid into a more reactive species (e.g., an active ester) that can readily form a peptide bond. Common activators include carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure to enhance efficiency and suppress racemization.[14] This activated solution is then added to the resin, and the coupling reaction proceeds.

  • Final Wash: A final wash removes excess reagents and byproducts, yielding the elongated, Fmoc-protected peptide-resin, ready for the next synthesis cycle.

References

  • Gong, J., et al. (2021). Solubility of Fmoc-l-valine in Fourteen Monosolvents: Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Dap-OH. PubChem Compound Database. Retrieved from [Link]

  • Biomatik. (2020). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]

  • BioCrick. (n.d.). Fmoc-Dap-OH. Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenScript. (2023). Peptide Solubility Guidelines. Retrieved from [Link]

  • GenScript. (2020). Peptide Solubility Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids. Retrieved from [Link]

  • Gayathri, K., Gopi, H. N., & Suresh Babu, V. V. (1997). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry. Retrieved from [Link]

  • RayBiotech. (n.d.). Fmoc-Dap(Boc)-OH. Retrieved from [Link]

  • ACS Publications. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Dap-OH. Retrieved from [Link]

Sources

Exploratory

Fmoc-2,3-diaminopropionic acid hydrochloride CAS registry number

An In-depth Technical Guide to Fmoc-L-2,3-diaminopropionic acid hydrochloride: Synthesis, Application, and Analysis Authored by a Senior Application Scientist This guide provides an in-depth exploration of Fmoc-L-2,3-dia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Fmoc-L-2,3-diaminopropionic acid hydrochloride: Synthesis, Application, and Analysis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-L-Dap·HCl), a pivotal building block in modern peptide chemistry. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, strategic considerations in its use, and methods for ensuring the integrity of the final product. We will delve into its synthesis, its strategic incorporation into peptide sequences, potential side reactions, and comprehensive analytical characterization.

Core Concepts: Nomenclature, Structure, and Strategic Importance

Fmoc-L-2,3-diaminopropionic acid is a non-proteinogenic amino acid derivative that introduces a primary amine on the side chain, offering a unique site for chemical modification. The hydrochloride salt form ensures stability and enhances solubility in relevant solvents. However, its direct use in Solid-Phase Peptide Synthesis (SPPS) is often supplanted by derivatives where the side-chain (β) amine is also protected, typically with an acid-labile group like tert-butoxycarbonyl (Boc). This orthogonal protection strategy is the cornerstone of its utility.

The Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine is base-labile, allowing for its removal under mild conditions that leave the peptide-resin linkage and acid-labile side-chain protecting groups intact.[1] This dual-protection scheme allows for precise, directed chemistry at either the N-terminus or the side chain.

Key Chemical Data and Identifiers

To navigate the landscape of diaminopropionic acid derivatives, it is crucial to distinguish between the various commercially available forms. The following table summarizes the key identifiers for the hydrochloride salt and its most common orthogonally protected counterpart.

Compound NameCommon AbbreviationCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature
Fmoc-L-2,3-diaminopropionic acid hydrochlorideFmoc-L-Dap·HCl487027-89-4C₁₈H₁₉ClN₂O₄378.81β-amino group is a free amine salt, reactive after neutralization.[2]
N-α-Fmoc-N-β-Boc-L-diaminopropionic acidFmoc-L-Dpr(Boc)-OH162558-25-0C₂₃H₂₆N₂O₆426.46Standard building block for Fmoc SPPS; β-amino group is protected with an acid-labile Boc group.[3][4][5]
N-α,β-Bis-Fmoc-L-2,3-diaminopropionic acidFmoc-L-Dap(Fmoc)-OH201473-90-7C₃₃H₂₈N₂O₆548.58Both amino groups are protected with base-labile Fmoc groups.[6]

Synthesis of Orthogonally Protected Diaminopropionic Acid

The practical application of Fmoc-Dap derivatives in peptide synthesis relies on their efficient and stereochemically pure synthesis. A common and effective strategy involves starting from readily available chiral precursors like serine or asparagine.

Synthetic Pathway from L-Asparagine

A robust two-step synthesis can be employed to produce Fmoc-L-azidoalanine, a precursor that can be subsequently reduced to diaminopropionic acid. This method starts with the commercially available Fmoc-L-asparagine.[7]

  • Hofmann Rearrangement : Fmoc-L-Asn-OH undergoes a Hofmann rearrangement using a reagent like [bis(trifluoroacetoxy)iodo]benzene in a DMF/water mixture with pyridine. This reaction converts the side-chain amide to a primary amine, yielding Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH).[7]

  • Diazo Transfer : The resulting Fmoc-Dap-OH is then subjected to a diazo transfer reaction using imidazole-1-sulfonyl azide hydrochloride. This step converts the newly formed side-chain amine into an azide group, yielding Fmoc-L-azidoalanine. This azide can then be protected or used directly in further synthesis steps, including reduction to the amine when needed.[7]

This pathway is advantageous as it is high-yielding, can be performed on a gram scale, and often produces a product of sufficient purity to be used directly in SPPS without requiring column chromatography.[7]

Synthetic Pathway from D-Serine

An alternative strategy allows for the preparation of orthogonally protected L-Dap methyl esters starting from Nα-Fmoc-O-tert-butyl-D-serine. This multi-step process preserves the chirality of the starting material throughout the synthesis.[8]

  • Aldehyde Formation : The starting material is converted into a Weinreb-Nahm amide, which is then reduced with LiAlH₄ to form the corresponding Garner-like aldehyde.[8]

  • Reductive Amination : The aldehyde undergoes reductive amination with a chosen amine or sulfonamide (which will become the β-amino protecting group) in the presence of a Lewis acid like Ti(OiPr)₄, followed by reduction with NaBH₃CN.[8][9]

  • Oxidation and Esterification : The primary alcohol is then oxidized to a carboxylic acid, and subsequent methylation yields the fully protected L-Dap methyl ester, ready for use in synthesis.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Dap derivatives into a growing peptide chain follows the standard Fmoc-SPPS workflow. The choice between using the hydrochloride salt (Fmoc-L-Dap·HCl) versus the Boc-protected version (Fmoc-L-Dpr(Boc)-OH) is a critical strategic decision based on the desired final structure.

  • Using Fmoc-L-Dpr(Boc)-OH : This is the most common approach. The Boc group on the side chain is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF).[10][] It remains in place throughout the chain elongation and is removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA). This strategy is used when the β-amino group is intended to be a free amine in the final linear peptide.

  • Using Fmoc-L-Dap·HCl : This derivative is used when the side-chain amine needs to be addressed while the peptide is still on the solid support. After coupling, the free β-amino group (neutralized in situ) is available for modification, such as branching the peptide chain, on-resin cyclization, or attaching reporter tags.[12]

Experimental Protocol: Incorporation of Fmoc-L-Dpr(Boc)-OH

This protocol outlines the standard steps for coupling Fmoc-L-Dpr(Boc)-OH onto a resin-bound peptide chain.

  • Resin Preparation : The peptide-resin is contained in a suitable reaction vessel. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group from the preceding amino acid.[13][14] Wash the resin thoroughly with DMF to remove the piperidine and the fulvene adduct. Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

  • Amino Acid Activation : In a separate vessel, dissolve Fmoc-L-Dpr(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3 eq.) or HCTU (3 eq.) in DMF.[15][16] Add a tertiary base like N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution to activate the carboxylic acid. Allow the activation to proceed for a few minutes.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing : After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Confirmation of Completion (Optional) : A qualitative test (e.g., Kaiser test) can be performed. A negative result (e.g., yellow beads) indicates the successful capping of all free amines and thus a complete coupling reaction.

  • Chain Elongation : Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.

SPPS Workflow Diagram

SPPS_Workflow Resin Peptide-Resin (N-term Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 FreeAmine Peptide-Resin (Free N-term amine) Wash1->FreeAmine Coupling Coupling Reaction FreeAmine->Coupling Activation Activate Fmoc-Dap(Boc)-OH (HCTU/DIPEA in DMF) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 NextCycle Peptide-Resin+1 (N-term Fmoc protected) Wash2->NextCycle NextCycle->Deprotection Repeat for next AA Cleavage Final Cleavage & Deprotection (TFA Cocktail) NextCycle->Cleavage End of Sequence FinalPeptide Purified Peptide Cleavage->FinalPeptide

Caption: Standard workflow for incorporating an Fmoc-protected amino acid in SPPS.

Potential Side Reactions and Mitigation Strategies

While powerful, the use of diaminopropionic acid is not without potential pitfalls. Awareness of these side reactions is critical for maximizing the yield and purity of the target peptide.[17][18]

  • Incomplete Coupling : Steric hindrance or peptide aggregation can lead to incomplete coupling reactions.

    • Mitigation : Use more potent coupling reagents like HATU, extend coupling times, or perform a double coupling.[19]

  • Racemization : The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization, especially for amino acids like Cys and His.[19][20]

    • Mitigation : The addition of additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue HOAt to the coupling mixture is standard practice to suppress racemization by forming active esters that are less prone to cyclization.[19]

  • Diketopiperazine Formation : At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is especially prevalent when Proline or Glycine are in the first two positions.[20]

    • Mitigation : When synthesizing short peptides or sequences prone to this side reaction, using a sterically hindered resin like 2-chlorotrityl chloride resin can inhibit the back-biting reaction. Alternatively, coupling the third amino acid quickly after deprotection of the second can minimize the time the reactive dipeptide-resin is present.

  • Side-Chain Acylation : If using Fmoc-L-Dap·HCl, the unprotected β-amino group can be acylated during the subsequent coupling step, leading to undesired branching.

    • Mitigation : This is the primary reason for using the Fmoc-L-Dpr(Boc)-OH derivative. If branching is desired, it should be a deliberate step after the main chain is synthesized, not an uncontrolled side reaction.

Diagram of Aspartimide Formation (Analogous Side Reaction)

While not specific to Dap, the mechanism of aspartimide formation is a classic example of a base-catalyzed side-chain side reaction that illustrates the challenges of peptide synthesis. The piperidine used for Fmoc deprotection can catalyze the cyclization of an aspartic acid residue to form a five-membered succinimide ring (aspartimide). This intermediate can then reopen to yield a mixture of the desired α-linked peptide and the undesired β-linked iso-peptide.[20]

Aspartimide_Formation cluster_0 Base-Catalyzed Cyclization (Piperidine) cluster_1 Ring Opening Asp Aspartic Acid Residue (in peptide chain) Aspartimide Aspartimide Intermediate (Succinimide Ring) Asp->Aspartimide Piperidine -H₂O AlphaPeptide Desired α-Peptide Aspartimide->AlphaPeptide Hydrolysis BetaPeptide Undesired β-Iso-Peptide Aspartimide->BetaPeptide Hydrolysis

Caption: Mechanism of aspartimide formation, a common side reaction in Fmoc-SPPS.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and structural integrity of the synthesized peptide. A combination of chromatographic and spectrometric techniques is employed.[21]

Protocol 1: Purity Assessment by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of a synthetic peptide.

  • Instrumentation : An HPLC system equipped with a UV detector.

  • Stationary Phase : A C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm) is most common.

  • Mobile Phase :

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Procedure :

    • Dissolve a small amount of the crude, lyophilized peptide in Solvent A or a water/acetonitrile mixture.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject 10-20 µL onto the column.

    • Elute the peptide using a linear gradient, for example, from 5% to 95% Solvent B over 30 minutes, at a flow rate of 1.0 mL/min.

    • Monitor the elution profile at 214 nm (for the peptide backbone).

  • Data Analysis : Integrate the peaks in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry

Mass spectrometry (MS), typically with electrospray ionization (ESI), is used to confirm that the synthesized peptide has the correct molecular weight.

  • Instrumentation : An HPLC system coupled to an ESI-MS detector (LC-MS).

  • Procedure :

    • Perform an LC separation as described in Protocol 1. The column eluent is directed into the mass spectrometer.

    • The mass spectrometer is operated in positive ion mode to detect protonated molecular ions (e.g., [M+H]⁺, [M+2H]²⁺, etc.).

  • Data Analysis : Deconvolute the resulting mass spectrum to determine the experimental molecular weight of the main chromatographic peak. Compare this value to the theoretical calculated mass of the target peptide. A close match confirms the identity of the product.

Applications in Research and Drug Development

The unique properties of 2,3-diaminopropionic acid make it a valuable tool for creating sophisticated peptide structures with enhanced or novel functions.

  • Branched Peptides : The β-amino group serves as an attachment point for a second peptide chain, creating branched structures that can be used as carriers for antigens or drugs.[6]

  • Peptide Conjugates : The side-chain amine is an ideal handle for conjugating other molecules, such as fluorescent dyes, biotin tags, or cytotoxic drugs for targeted delivery.[12]

  • Cyclic Peptides : The side-chain amine can be used to form a lactam bridge with a C-terminal carboxyl group or a side chain of an acidic amino acid (e.g., Asp or Glu), resulting in cyclic peptides with constrained conformations and often improved stability and bioactivity.

  • Therapeutic and Diagnostic Agents : Peptides incorporating Dap have been explored for their potential as chelating agents for metal ions in diagnostic imaging and therapy.[8] Its incorporation can also sensitize vectors for drug delivery to pH changes within endosomes.[15]

Conclusion

Fmoc-L-2,3-diaminopropionic acid hydrochloride and its protected derivatives are indispensable reagents in modern peptide science. A thorough understanding of their underlying chemistry, from orthogonal protection strategies to potential side reactions, is paramount for their successful application. By leveraging the unique functionality of the β-amino group, researchers can design and synthesize complex peptides with tailored properties for a wide range of applications in medicine, biotechnology, and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor, ensuring that the synthesis and analysis of these important molecules are approached with both confidence and scientific rigor.

References

  • Rucins, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1285. [Link]

  • McCarthy, C., et al. (2014). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release, 187, 86-95. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Isenegger, P. G., & Spring, D. R. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(19), 2992-2994. [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal. [Link]

  • INDOFINE Chemical Company. Nα-FMOC-Nβ-BOC-D-2,3-DIAMINOPROPIONIC ACID | 198544-42-2. [Link]

  • Rucins, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PMC. [Link]

  • ResearchGate. (2020). Synthesis of Fmoc-2,3-diaminopropanols 4–10. Experimental conditions.... [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Canavelli, P., et al. (2022). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 144(50), 22979-22987. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • Chongqing Chemdad Co., Ltd. N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. [Link]

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Foundational

A Senior Application Scientist's Guide to Fmoc-Dap-OH.HCl: Safety, Handling, and Synthesis Protocols

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fmoc-Dap-OH.HCl in Peptide Innovation Nα-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fmoc-Dap-OH.HCl in Peptide Innovation

Nα-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH.HCl) is a non-canonical amino acid building block of significant interest in modern peptide synthesis and drug development.[1] Its unique structure, featuring a primary amine on the side chain in addition to the α-amino group, provides a strategic point for molecular diversification. This allows for the creation of branched peptides, the attachment of labels or cytotoxic payloads, and the formation of cyclic structures that can enhance stability and biological activity.[1][2] As a hydrochloride salt, it often exhibits improved solubility and stability, making it a valuable reagent in both academic and industrial research.[2]

This guide provides an in-depth analysis of the safety, handling, and application of Fmoc-Dap-OH.HCl, grounded in field-proven insights to ensure both the integrity of your research and the safety of laboratory personnel.

Section 1: Physicochemical & Structural Profile

The core value of Fmoc-Dap-OH.HCl lies in its distinct structural features. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary, base-labile protection of the α-amine, making it perfectly suited for standard solid-phase peptide synthesis (SPPS) workflows.[2] The diaminopropionic acid core presents a reactive β-amino group that can be orthogonally protected or used for subsequent chemical modifications.

PropertyValueSource(s)
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride[3]
CAS Number 487027-89-4 (for D-isomer HCl salt)[2]
Molecular Formula C₁₈H₁₉ClN₂O₄[2]
Molecular Weight 362.81 g/mol [2]
Appearance White to off-white solid/powder
Storage Temperature 2-8°C, desiccated

Section 2: Comprehensive Safety & Hazard Analysis

While a specific Safety Data Sheet (SDS) for Fmoc-Dap-OH.HCl is not consistently available, a robust safety profile can be constructed by analyzing the SDS of structurally analogous compounds, including the free base (Fmoc-Dap-OH) and the un-Fmoc-protected precursor (L-2,3-diaminopropionic acid hydrochloride).

Primary Hazards: Based on available data for related materials, Fmoc-Dap-OH.HCl should be handled as a substance that may cause skin, eye, and respiratory tract irritation.[4][5][6]

  • Eye Contact: May cause serious eye irritation.[5][6]

  • Skin Contact: May cause skin irritation.[5][6]

  • Inhalation: Inhalation of the powder may cause respiratory tract irritation.[4][5][6] Fine dust may form an explosive mixture with air.

  • Ingestion: May be harmful if swallowed.[5]

The precursor, L-2,3-diaminopropionic acid hydrochloride, is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) hazard statements. It is prudent to assume a similar hazard profile for the Fmoc-protected version.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[4][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[4][7]

Section 3: Prudent Laboratory Handling & Storage Protocol

Adherence to a strict handling protocol is essential to maintain the chemical integrity of Fmoc-Dap-OH.HCl and ensure user safety. Improper handling can introduce moisture, leading to degradation, and expose researchers to potential irritants.

Step-by-Step Handling Workflow
  • Acclimatization: Before opening, allow the refrigerated container to warm to ambient laboratory temperature (at least 30-60 minutes). This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which can compromise the reagent's stability.

  • Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear appropriate PPE, including:

    • Nitrile or latex gloves (inspect before use).

    • Safety goggles with side-shields or a face shield.[8]

    • A lab coat.

    • For large quantities, a dust mask (e.g., N95 type) is recommended to prevent inhalation.

  • Weighing & Dispensing: Use non-sparking tools for handling the solid.[7] Dispense the required amount quickly and efficiently to minimize exposure to air and humidity.

  • Resealing & Storage: Immediately after dispensing, tightly reseal the container. It is best practice to purge the headspace with an inert gas like argon or nitrogen before sealing to displace air and moisture. Store the container in a dry, refrigerated environment (2-8°C), protected from light.[6]

Workflow Visualization

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Receive Receive & Inspect Container Store Store at 2-8°C, Desiccated Receive->Store Acclimate Acclimate Container to Room Temperature Store->Acclimate Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Acclimate->Don_PPE Weigh Weigh Required Amount Don_PPE->Weigh Purge Purge with Inert Gas (e.g., Argon) Weigh->Purge Dispose Dispose of Contaminated Waste Properly Weigh->Dispose Reseal Tightly Reseal Container Purge->Reseal Return_Storage Return to 2-8°C Storage Reseal->Return_Storage

Caption: Safe handling workflow for Fmoc-Dap-OH.HCl.

Section 4: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Dap-OH.HCl is incorporated into a peptide sequence using standard SPPS protocols. The hydrochloride form necessitates neutralization, which is typically accomplished in situ by the base used in the coupling reaction.

Experimental Protocol: Coupling Reaction

This protocol assumes a manual SPPS workflow on a 0.1 mmol scale.

  • Resin Preparation: The peptide-resin, after the deprotection of the previous amino acid's Fmoc group, should be thoroughly washed with N,N-Dimethylformamide (DMF) (e.g., 5 x 1 min washes) to remove residual piperidine.[9]

  • Activation Solution Preparation: In a separate vessel, prepare the activation solution:

    • Dissolve 3-4 equivalents of Fmoc-Dap-OH.HCl (e.g., 0.3-0.4 mmol) and 3-4 equivalents of an activating agent (e.g., HBTU, HATU) in DMF.

    • Add 6-8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA). The excess base is crucial to neutralize both the hydrochloride salt of the incoming amino acid and the ammonium salt on the resin, driving the coupling reaction to completion.

    • Allow the mixture to pre-activate for 2-5 minutes.[9]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.[9]

  • Monitoring: The completion of the coupling can be checked using a qualitative test, such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the successful consumption of all primary amines on the resin.[9]

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (e.g., 5 x 1 min washes) to remove excess reagents before proceeding to the next deprotection step.[9]

SPPS Cycle Visualization

SPPS_Cycle start Start: Peptide-Resin-Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Activated Fmoc-Dap-OH.HCl + DIEA wash1->coupling wash2 DMF Wash coupling->wash2 wash2->coupling Next Amino Acid end Elongated Peptide-Resin-Fmoc wash2->end Repeat Cycle

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Section 5: Waste Disposal & Decontamination

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Fmoc-Dap-OH.HCl powder, along with any contaminated items like weighing paper or pipette tips, should be disposed of as hazardous chemical waste.[7] Place these materials in a clearly labeled, sealed container for collection by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste: Solvents from washing steps and coupling reactions containing residual reagent should be collected in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate for your lab's waste streams.

  • Decontamination: Glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residual chemical. This rinsate must be collected as hazardous liquid waste. Following this initial decontamination, the glassware can be washed using standard laboratory procedures.

Always consult your institution's specific EHS guidelines for chemical waste disposal.

Conclusion

Fmoc-Dap-OH.HCl is a powerful tool for peptide chemists, offering unique opportunities for synthesis and drug design. Its effective and safe use hinges on a thorough understanding of its properties and potential hazards. By integrating the principles of risk assessment, proper PPE utilization, and meticulous handling protocols outlined in this guide, researchers can confidently leverage this versatile building block to advance their scientific objectives while maintaining the highest standards of laboratory safety.

References

  • AAPPTec, LLC. (2021, September 16). Safety Data Sheet: Fmoc-ThpGly-OH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]

  • GenoChem World. (n.d.). FAA1467.0025 Fmoc-L-Dap-OHHCl – 25g*. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Planas, M., et al. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC. Retrieved from [Link]

  • ACS Publications. (2022, May 4). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Retrieved from [Link]

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Exploratory

Comprehensive Electrophysiological and Thermodynamic Profiling of Fmoc-Dap-OH·HCl

Introduction to Fmoc-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH·HCl) Fmoc-Dap-OH·HCl is a critical non-canonical amino acid building block widely utilized in solid-phase peptide synthesis (SPPS) for generating...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Fmoc-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH·HCl)

Fmoc-Dap-OH·HCl is a critical non-canonical amino acid building block widely utilized in solid-phase peptide synthesis (SPPS) for generating peptidomimetics, cross-linked peptides, and bioconjugates[1]. The molecule features an α -amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) moiety, a free carboxylic acid, and a highly reactive β -amino group present as a hydrochloride salt. Understanding its isoelectric point (pI) and acid dissociation constants (pKa) is paramount for predicting its solubility, reactivity, and behavior during coupling cycles.

Ionization Profile and pKa Determinants

The ionization landscape of Fmoc-Dap-OH·HCl is governed by two primary ionizable centers, as the α -amino group is masked by the Fmoc carbamate (which does not ionize under standard aqueous conditions).

  • α -Carboxylic Acid ( pKa1​ ): The strong electron-withdrawing effect of the adjacent Fmoc-protected amino group and the protonated β -amine lowers the pKa of the carboxylic acid compared to aliphatic acids.

  • β -Ammonium Group ( pKa2​ ): The β -amine is protonated at physiological and acidic pH. Its proximity to the α -carbon induces a slight inductive electron-withdrawal, rendering it slightly more acidic (lower pKa) than a standard primary alkylamine (e.g., lysine ϵ -amine pKa ~10.5)[2].

Quantitative Data Summary
Ionizable GroupPredicted/Empirical pKaPredominant State at pH 7.4Contribution to Net Charge
α -Carboxylic Acid~2.1 - 2.3Deprotonated ( −COO− )-1
β -Ammonium Group~8.8 - 9.2Protonated ( −NH3+​ )+1
Isoelectric Point (pI) ~5.5 - 5.7 Zwitterionic 0

Table 1: Thermodynamic ionization parameters of Fmoc-Dap-OH·HCl.

Mechanistic Causality in SPPS (Expertise & Experience)

As an Application Scientist, one must recognize that the pKa of the β -amine directly dictates the choice of coupling conditions. During standard Fmoc-SPPS, basic conditions (e.g., 20% piperidine in DMF) are used for deprotection[3]. Because the pKa2​ of the β -amine is ~9.0, exposure to strong bases will completely deprotonate it, rendering it highly nucleophilic. If the β -amine is not orthogonally protected (e.g., with Boc, Mtt, or Teoc)[4], it will undergo rapid intra- or intermolecular side reactions, such as lactamization or branching. Therefore, Fmoc-Dap-OH·HCl is typically used when immediate functionalization of the β -amine is desired post-coupling, or it must be derivatized prior to integration into the peptide backbone.

Experimental Methodology: Determination of pKa and pI

To establish a self-validating system for determining the precise pKa values of Fmoc-Dap-OH·HCl in mixed aqueous-organic solvent systems (due to Fmoc lipophilicity), a potentiometric titration workflow is employed.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10.0 mg of Fmoc-Dap-OH·HCl in 10 mL of a 1:1 (v/v) Methanol/Water mixture to ensure complete solvation of the hydrophobic Fmoc group while maintaining aqueous dielectric properties.

  • Baseline Acidification: Add 0.1 M HCl to drop the solution pH to ~1.5, ensuring full protonation of both the carboxylate and the β -amine.

  • Titration: Under continuous stirring and a nitrogen blanket (to prevent CO2​ absorption), titrate the solution with standardized 0.05 M NaOH.

  • Data Acquisition: Record the pH after each 0.05 mL addition using a calibrated glass electrode.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks correspond to the equivalence points. The pH at the half-equivalence points yields pKa1​ and pKa2​ .

  • pI Calculation: Calculate the isoelectric point using the formula: pI=2pKa1​+pKa2​​ .

Visualizing the Ionization Pathway

G A pH < 2.2 Cation (Net: +1) -COOH, -NH3+ B pH ~5.6 (pI) Zwitterion (Net: 0) -COO-, -NH3+ A->B pKa1 ~2.2 C pH > 9.2 Anion (Net: -1) -COO-, -NH2 B->C pKa2 ~9.0

Caption: pH-dependent ionization states of Fmoc-Dap-OH·HCl transitioning from cation to anion.

References

  • Assessment of Structurally Diverse Philanthotoxin Analogues for Inhibitory Activity on Ionotropic Glutamate Receptor Subtypes: Discovery of Nanomolar, Nonselective, and Use-Dependent Antagonists | Journal of Medicinal Chemistry - ACS Publications. 4

  • Searching for inhibitors of the protein arginine methyl transferases : synthesis and characterisation of peptidomimetic ligands - SciSpace. 1

  • A Platform of ADAPTive Scaffolds: Development of CDR-H3 β-Hairpin Mimics into Covalent Inhibitors of the PD1/PDL1 Immune Checkpoint - Supporting Information. 2

  • Stable and potent selenomab-drug conjugates - PMC - NIH. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Base-Free Coupling and On-Resin Derivatization of Fmoc-Dap-OH·HCl in Solid-Phase Peptide Synthesis (SPPS)

Introduction and Mechanistic Rationale The incorporation of 2,3-diaminopropionic acid (Dap) into peptide sequences is a critical technique in the development of cyclic peptides, bioorthogonal conjugates, and peptidomimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of 2,3-diaminopropionic acid (Dap) into peptide sequences is a critical technique in the development of cyclic peptides, bioorthogonal conjugates, and peptidomimetics [1]. While orthogonally protected derivatives (e.g., Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Boc)-OH) are standard, the use of the unprotected hydrochloride salt, Fmoc-Dap-OH·HCl , offers a highly cost-effective and atom-economical alternative for immediate side-chain derivatization.

However, coupling Fmoc-Dap-OH·HCl directly to a resin-bound peptide presents a severe chemoselectivity challenge. Standard SPPS coupling protocols rely on tertiary amine bases (such as DIEA or NMM) alongside activators like HATU or HBTU. If these basic conditions are applied to Fmoc-Dap-OH·HCl, the side-chain β -amine is immediately deprotonated. The resulting highly nucleophilic primary amine will rapidly attack the activated α -carboxyl group, leading to intramolecular lactamization (forming a 5-membered ring) or intermolecular cross-linking [2].

The Causality of the Solution: To circumvent this, the coupling must be performed under strictly base-free conditions . By utilizing N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), the microenvironment remains slightly acidic. This preserves the β -amine in its protonated, non-nucleophilic hydrochloride salt form ( −NH3+​Cl− ) during the α -carboxyl activation and coupling. Immediately following the coupling, the β -amine must be derivatized (e.g., acylated) on-resin in the presence of base, effectively neutralizing the salt and capping the side chain before the next Fmoc deprotection cycle exposes the α -amine [3].

Experimental Workflow

G N1 1. Resin-Bound Peptide (Free N-terminus) N2 2. Base-Free Coupling Fmoc-Dap-OH·HCl + DIC/Oxyma (Preserves protonated β-amine) N1->N2 DIC/Oxyma (No Base) N3 3. On-Resin Derivatization (Acylation / Click / Reductive Amination of the β-amine) N2->N3 Add Base + Electrophile N4 4. Fmoc Deprotection (20% Piperidine in DMF) N3->N4 Wash & Deprotect N5 5. Continued SPPS Elongation N4->N5 Standard SPPS

Caption: Workflow for the base-free coupling and subsequent on-resin derivatization of Fmoc-Dap-OH·HCl.

Quantitative Comparison of Coupling Conditions

The choice of coupling reagents dictates the protonation state of the β -amine. The table below summarizes the causality between reagent selection and reaction outcomes.

Coupling Reagent SystemBase Added β -Amine StatePrimary Reaction OutcomeYield of Desired Product
DIC / Oxyma Pure None Protonated ( −NH3+​Cl− )Successful α -carboxyl coupling > 95%
DIC / HOBtNoneProtonated ( −NH3+​Cl− )Successful α -carboxyl coupling~ 85% (Slower kinetics)
HATUDIEA (2.0 eq)Deprotonated ( −NH2​ )Intramolecular lactamization< 5%
HBTUNMM (2.0 eq)Deprotonated ( −NH2​ )Intermolecular cross-linking< 5%

Step-by-Step Protocol

Materials and Reagents
  • Resin: Rink Amide or Wang resin pre-loaded with the growing peptide chain.

  • Amino Acid: Fmoc-Dap-OH·HCl (CAS: 212688-53-4) [4].

  • Activators: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Derivatization Reagents: Acetic anhydride ( Ac2​O ), N,N-Diisopropylethylamine (DIEA).

Phase 1: Base-Free Coupling of Fmoc-Dap-OH·HCl

Critical Note: Ensure all glassware and vials are dry, and do not introduce any tertiary amines during this phase.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DCM for 20 minutes, then wash with DMF (3 × 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 × 5 min, 1 × 15 min). Wash extensively with DMF (6 × 5 mL) to ensure complete removal of piperidine. Trace piperidine will neutralize the Dap hydrochloride salt.

  • Activation: In a separate vial, dissolve Fmoc-Dap-OH·HCl (0.4 mmol, 4.0 eq) and Oxyma Pure (0.4 mmol, 4.0 eq) in 2 mL of DMF.

  • Add DIC (0.4 mmol, 4.0 eq) to the solution. Stir for 2–3 minutes at room temperature to form the active ester.

  • Coupling: Add the activated mixture to the resin. Shake gently at room temperature for 2 to 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 5 mL). Do not perform a Kaiser test at this stage, as the protonated β -amine can yield ambiguous colorimetric results.

Phase 2: Immediate On-Resin Derivatization ( β -Amine Acylation)

Causality: The β -amine must be capped before the α -amine Fmoc group is removed. The addition of base in this step neutralizes the HCl salt, allowing the β -amine to react with the electrophile.

  • Preparation of Capping Solution: Prepare a solution of Acetic Anhydride ( Ac2​O , 1.0 mmol, 10 eq) and DIEA (1.0 mmol, 10 eq) in 2 mL of DMF.

  • Reaction: Add the capping solution to the resin. Shake at room temperature for 30–45 minutes. The DIEA neutralizes the hydrochloride salt, and the liberated β -amine is immediately acetylated.

  • Washing: Drain and wash the resin thoroughly with DMF (5 × 5 mL) and DCM (3 × 5 mL).

  • Verification: Perform a Kaiser test. A negative result (yellow) confirms that the β -amine has been successfully capped and no free primary amines remain.

Phase 3: Continued Elongation
  • Proceed with standard Fmoc deprotection (20% piperidine in DMF) to liberate the α -amine of the newly incorporated Dap residue.

  • Continue standard SPPS elongation using your preferred coupling chemistry (e.g., HATU/DIEA).

Troubleshooting Guide

  • Issue: High levels of truncated peptide lacking the Dap residue.

    • Cause: Premature deprotonation of the β -amine led to intramolecular cyclization of the active ester before it could react with the resin-bound amine.

    • Solution: Verify that the DMF used for washing after the prior Fmoc deprotection step is completely free of residual piperidine. Increase the number of DMF washes prior to coupling.

  • Issue: Resin aggregation or clumping during Dap coupling.

    • Cause: Intermolecular cross-linking between peptide chains.

    • Solution: Ensure absolutely no base (DIEA/NMM) was accidentally added to the DIC/Oxyma activation mixture. Reduce resin loading density if steric proximity is promoting cross-linking.

  • Issue: Double coupling of the subsequent amino acid.

    • Cause: Failure to fully derivatize the β -amine in Phase 2. Upon Fmoc deprotection in Phase 3, both the α -amine and β -amine become available for the next coupling step.

    • Solution: Increase the equivalents of the derivatization reagents ( Ac2​O /DIEA) or extend the reaction time in Phase 2. Always confirm completion with a Kaiser test before proceeding to Fmoc deprotection.

References

  • Stromgaard, K., et al. "Assessment of Structurally Diverse Philanthotoxin Analogues for Inhibitory Activity on Ionotropic Glutamate Receptor Subtypes: Discovery of Nanomolar, Nonselective, and Use-Dependent Antagonists." Journal of Medicinal Chemistry, 2010.

  • Li, X., et al. "Construction of diverse peptide structural architectures via chemoselective peptide ligation." RSC Advances, 2021.

  • Mindt, T. L., et al. "Synthesis and Installation of Metal Chelators into Biomolecules in a Single Step." Bioconjugate Chemistry, 2008.

  • Sigma-Aldrich / Merck Millipore. "Fmoc-Dap-OH Product Specifications (CAS: 181954-34-7 / 212688-53-4)." BenchChem & Sigma-Aldrich Catalog, 2024.

Application

Application Note: Orthogonal Peptide Synthesis Utilizing Fmoc-Dap-OH·HCl

Executive Summary The synthesis of complex peptide architectures—such as branched peptides, stapled peptides, and peptide-drug conjugates (PDCs)—requires precise control over side-chain reactivity. Fmoc-Dap-OH·HCl (N-α-F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex peptide architectures—such as branched peptides, stapled peptides, and peptide-drug conjugates (PDCs)—requires precise control over side-chain reactivity. Fmoc-Dap-OH·HCl (N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride) [1] serves as a critical branching hub in Solid-Phase Peptide Synthesis (SPPS). Unlike standard protected diamino acids (e.g., Fmoc-Dap(Boc)-OH or Fmoc-Dap(Alloc)-OH), the use of the unprotected β-amino group as an HCl salt allows for immediate, on-resin site-specific derivatization without the need for an intermediate orthogonal deprotection step. This guide outlines the mechanistic rationale, validated protocols, and analytical expectations for integrating Fmoc-Dap-OH·HCl into advanced peptide workflows.

Mechanistic Insights: The Causality of Experimental Choices

In standard orthogonal synthesis, a side-chain protecting group (like Alloc or Dde) must be selectively removed before branching can occur. This adds synthetic steps and risks premature Fmoc removal or side-reactions.

Fmoc-Dap-OH·HCl bypasses this requirement. The β-amino group remains protonated (and thus nucleophilically inert) during storage and initial coupling. By adding a stoichiometric excess of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIEA) during or immediately after the coupling step, the β-amine is neutralized in situ. This exposes the highly reactive primary amine for immediate acylation, reductive amination, or labeling, while the α-amine remains safely protected by the Fmoc group.

Key Advantages:

  • Step Economy: Eliminates the palladium-catalyzed (Alloc) or hydrazine-mediated (Dde) deprotection steps.

  • Chemoselectivity: The extreme steric difference between the free β-amine and the Fmoc-protected α-amine ensures absolute regiocontrol during subsequent derivatization.

Experimental Workflows

Protocol A: Direct Incorporation and Immediate Side-Chain Derivatization

This protocol describes the coupling of Fmoc-Dap-OH·HCl to a resin-bound peptide, followed by immediate attachment of a fluorophore (e.g., FITC) or lipid tail to the β-amine.

Step 1: Coupling of Fmoc-Dap-OH·HCl

  • Swell the peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Prepare the coupling cocktail: 0.4 mmol Fmoc-Dap-OH·HCl (4 eq), 0.4 mmol DIC (4 eq), and 0.4 mmol Oxyma Pure (4 eq) in 3 mL DMF.

  • Add the cocktail to the resin.

  • Critical Step: Add 0.4 mmol DIEA (4 eq) to the reaction mixture to neutralize the HCl salt and facilitate coupling.

  • Agitate at room temperature for 60 minutes. Wash with DMF (5 × 1 min).

Step 2: Neutralization and Freeing of the β-Amine

  • Treat the resin with 5% DIEA in DMF (v/v) for 2 × 5 minutes to ensure complete deprotonation of the unreacted β-amino group.

  • Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 3: Orthogonal Derivatization (e.g., Acylation)

  • Dissolve the desired side-chain modifier (e.g., Palmitic acid, 0.3 mmol, 3 eq) with HATU (0.3 mmol, 3 eq) and DIEA (0.6 mmol, 6 eq) in DMF.

  • Add to the resin and agitate for 2 hours.

  • Wash with DMF (5 × 1 min). Perform a Kaiser test to confirm the complete capping of the β-amine.

Step 4: Main Chain Elongation

  • Proceed with standard Fmoc deprotection (20% Piperidine in DMF, 2 × 10 min).

  • Continue standard SPPS elongation.

Data Presentation: Coupling and Cleavage Parameters

The following table summarizes the expected coupling efficiencies and analytical parameters when utilizing Fmoc-Dap-OH·HCl in SPPS workflows.

ParameterCondition / ReagentExpected Efficiency / Result
Primary Coupling DIC/Oxyma, DIEA (4 eq), 1h, RT> 98% (Kaiser Test Negative)
Side-Chain Acylation HATU/DIEA, 2h, RT> 95% conversion
Fmoc Stability 5% DIEA in DMF (Neutralization)Stable (No premature cleavage)
Global Cleavage TFA/TIPS/H2O (95:2.5:2.5), 2hComplete release, no Dap degradation

Workflow Visualization

The following diagram illustrates the logical sequence of utilizing Fmoc-Dap-OH·HCl for step-economical orthogonal branching.

G Start Peptidyl-Resin Couple Couple Fmoc-Dap-OH.HCl (DIC/Oxyma + DIEA) Start->Couple SPPS Cycle Branch Free β-Amine Exposed (In Situ Neutralization) Couple->Branch 5% DIEA Wash Derivatize Side-Chain Derivatization (e.g., Lipidation/Labeling) Branch->Derivatize Acylation Rxn FmocDeprotect Fmoc Deprotection (20% Piperidine) Derivatize->FmocDeprotect DMF Wash Elongate Main Chain Elongation (Standard SPPS) FmocDeprotect->Elongate Deprotection

Caption: Step-economical orthogonal branching workflow utilizing Fmoc-Dap-OH·HCl in solid-phase peptide synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57651005, Fmoc-Dap-OH.HCl" PubChem, [Link]. Accessed 2 April 2026.

Method

Advanced Strategies for the Synthesis of Cyclic Peptides Incorporating Fmoc-Dap-OH·HCl

Executive Summary The synthesis of constrained cyclic peptides is a cornerstone of modern drug development, offering enhanced proteolytic stability and target affinity. Among the various building blocks available, Fmoc-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of constrained cyclic peptides is a cornerstone of modern drug development, offering enhanced proteolytic stability and target affinity. Among the various building blocks available, Fmoc-Dap-OH·HCl (N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride)[1] presents unique mechanistic opportunities and challenges. Unlike its orthogonally protected counterparts (e.g., Alloc, ivDde), Fmoc-Dap-OH·HCl features an unprotected, highly reactive β-amine side chain.

This Application Note provides a comprehensive guide for researchers and drug development professionals on how to harness Fmoc-Dap-OH·HCl. We detail the causality behind avoiding direct on-resin activation and provide validated protocols for utilizing this building block in cutting-edge chemoselective Ser/Thr ligations to construct complex side-chain-to-side-chain cyclic architectures[2].

Mechanistic Rationale: The "Unprotected" Advantage and Pitfalls

Fmoc-Dap-OH·HCl has a molecular weight of 362.81 g/mol and contains a sterically unhindered, primary β-amine[1]. The ultra-short side chain of diaminopropionic acid (Dap) is highly desirable for creating rigid, tightly constrained macrolactam bridges or ligation handles.

The Activation Pitfall: A common error in peptide design is attempting to directly couple Fmoc-Dap-OH·HCl onto a growing peptide chain using standard activation reagents (e.g., PyBOP, DIC) in the presence of a base (DIEA). Neutralizing the HCl salt renders the β-amine highly nucleophilic. Activating the α-carboxyl in this state inevitably leads to rapid intramolecular β-lactam formation or intermolecular polymerization.

The Solution: Fmoc-Dap-OH·HCl must be utilized strictly as an amine nucleophile in solution-phase pre-assembly, or its carboxyl must be transiently protected. By reacting the free β-amine with an activated amino acid (such as Serine), researchers can synthesize specialized dipeptide building blocks (e.g., Dap-Ser) that enable downstream chemoselective macrocyclization[2].

Orthogonality vs. Direct Incorporation

When designing a synthesis route, selecting the correct Dap derivative is critical. Table 1 summarizes the quantitative and strategic differences between Fmoc-Dap-OH·HCl and its orthogonally protected alternatives[3].

Table 1: Comparative Analysis of Dap Building Blocks in Peptide Synthesis

Building BlockSide-Chain ProtectionDeprotection MechanismPrimary Application
Fmoc-Dap-OH·HCl None (HCl Salt)Neutralization (Base)Solution-phase dipeptide synthesis, chemoselective ligation
Fmoc-Dap(Boc)-OH BocAcidolysis (95% TFA)Standard linear peptide synthesis
Fmoc-Dap(Alloc)-OH AllocPd(PPh3)4 / PhenylsilaneOn-resin orthogonal cyclization
Fmoc-Dap(ivDde)-OH ivDde2% Hydrazine in DMFComplex branching, metal-free orthogonal synthesis

Experimental Protocols

The following protocols outline a self-validating system for synthesizing a side-chain-to-side-chain cyclic peptide using Fmoc-Dap-OH·HCl via a Ser/Thr ligation strategy[2].

Protocol A: Solution-Phase Synthesis of the Dap-Ser Dipeptide Block

To prevent racemization and side reactions, the mixed anhydride method is utilized to acylate the β-amine of Fmoc-Dap-OH·HCl.

Table 2: Quantitative Parameters for Dipeptide Synthesis

ReagentEquivalentsTemperatureReaction Time
Boc-Ser(tBu)-OH1.0 eq0 °C-
Isobutyl Chloroformate (IBCF)1.0 eq0 °C1 hour
N,N-Diisopropylethylamine (DIEA)2.0 eq0 °C1 hour
Fmoc-Dap-OH·HCl1.1 eq0 °C to RT12 hours

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Ser(tBu)-OH in anhydrous CH₂Cl₂. Cool the reaction vessel to 0 °C under an inert argon atmosphere.

  • Mixed Anhydride Formation: Add IBCF and DIEA dropwise. Causality: Maintaining 0 °C suppresses the formation of symmetrical anhydrides and prevents racemization at the Serine α-carbon. Stir for 1 hour.

  • Nucleophilic Attack: Add Fmoc-Dap-OH·HCl to the mixture. The neutralized β-amine attacks the mixed anhydride cleanly.

  • Propagation: Allow the mixture to slowly warm to room temperature and stir for 12 hours to ensure complete conversion.

  • Workup & Validation: Wash the organic layer with 5% KHSO₄, water, and brine. Dry over Na₂SO₄, concentrate under vacuum, and purify via flash chromatography. Validate the mass of the resulting Boc-Ser(tBu)-Dap(Fmoc)-OH dipeptide via LC-MS before proceeding to SPPS.

G A Boc-Ser(tBu)-OH + IBCF / DIEA B Mixed Anhydride Intermediate A->B 0 °C, 1h D Boc-Ser(tBu)-Dap(Fmoc)-OH (Protected Dipeptide) B->D Acylation C Fmoc-Dap-OH·HCl (Amine Nucleophile) C->D beta-NH2 attack

Caption: Solution-phase synthesis of the Dap-Ser dipeptide building block.

Protocol B: SPPS and Chemoselective Cyclization

Once the dipeptide is synthesized, it is incorporated into standard Fmoc-SPPS to generate a cyclic peptide via chemoselective ligation[2].

Step-by-Step Methodology:

  • SPPS Assembly: Synthesize the linear peptide on a solid support. Incorporate the pre-synthesized Boc-Ser(tBu)-Dap(Fmoc)-OH block at the desired cyclization site, and couple a benzofuran surrogate at the C-terminus (or alternative side-chain)[2].

  • Global Cleavage: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the crude peptide in cold diethyl ether and lyophilize.

  • Ozonolysis (Ester Generation): Dissolve the crude peptide in H₂O/Acetonitrile (1:1 v/v) containing 0.7% TFA. Treat the solution with ozone at 0 °C for exactly 1 minute. Causality: This rapidly converts the benzofuran moiety into a highly reactive peptide salicylaldehyde ester[2].

  • Chemoselective Ligation: Lyophilize and redissolve the peptide in a pyridine/acetic acid buffer. The unprotected β-amine of Dap and the adjacent Ser hydroxyl rapidly react with the salicylaldehyde ester, forming an N,O-benzylidene acetal intermediate.

  • Acidolysis (Final Cyclization): Treat the intermediate with TFA/H₂O. The acetal collapses to yield the final side-chain-to-side-chain cyclic peptide featuring a stable, native peptidic linkage[2].

G A SPPS with Dap-Ser Block & Benzofuran Surrogate B Global Deprotection (TFA Cocktail) A->B C Ozonolysis (Yields Salicylaldehyde Ester) B->C D Chemoselective Ligation (N,O-benzylidene acetal) C->D Pyridine/AcOH E Acidolysis (Native Peptidic Linkage) D->E TFA/H2O F Side-Chain to Side-Chain Cyclic Peptide E->F

Caption: Workflow for side-chain-to-side-chain cyclization via Ser/Thr ligation.

Sources

Application

Fmoc-Dap-OH.HCl activation methods using HBTU and DIEA

[label="Addition of DIEA\n(Neutralization)", fillcolor="#F1F3F4", Mechanistic divergence of Fmoc-Dap-OH·HCl activation using HBTU and DIEA in peptide synthesis. [1] Incorporation of 2,3-diaminopropionic acid in linear ca...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Addition of DIEA\n(Neutralization)", fillcolor="#F1F3F4",

Mechanistic divergence of Fmoc-Dap-OH·HCl activation using HBTU and DIEA in peptide synthesis.

  • [1] Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. National Institutes of Health (PMC). URL:[Link]

  • [2] Traceless native chemical ligation of lipid-modified peptide surfactants by mixed micelle formation. National Institutes of Health (PMC). URL:[Link]

  • [3] SYNTHESIS OF CHLOROTOXIN AND ITS DERIVATIVES AS ENZYME INHIBITORS. Middle East Technical University (METU). URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of Fmoc-Dap-OH.HCl in Antimicrobial Peptide (AMP) Design

Scientific Rationale: The Biophysical Power of Dap in AMPs The development of Antimicrobial Peptides (AMPs) is often hindered by two major clinical bottlenecks: off-target toxicity (hemolysis of mammalian red blood cells...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Biophysical Power of Dap in AMPs

The development of Antimicrobial Peptides (AMPs) is often hindered by two major clinical bottlenecks: off-target toxicity (hemolysis of mammalian red blood cells) and rapid degradation by endogenous proteases. Traditionally, AMPs rely on the canonical cationic amino acids, Lysine (Lys) and Arginine (Arg), to facilitate electrostatic interactions with the negatively charged components of bacterial cell walls.

Substituting these canonical residues with L-2,3-diaminopropionic acid (Dap) offers a profound biophysical advantage. Dap possesses an ultra-short side chain containing only a single methylene group before the primary amine. This structural constraint introduces two critical mechanisms of action:

  • Enhanced Selectivity (Reduced Hemolysis): The shorter side chain restricts the depth to which the cationic charge can "snorkel" into the hydrophobic core of mammalian lipid bilayers. While the concentrated charge near the peptide backbone perfectly matches the surface charge density of anionic bacterial membranes, it prevents the deep membrane insertion required to lyse neutral, cholesterol-rich mammalian cells[1].

  • Proteolytic Evasion: Trypsin and similar plasma proteases require the long, flexible side chains of Lys or Arg to anchor into their S1 specificity pockets. The truncated side chain of Dap physically cannot reach the catalytic triad, rendering the adjacent peptide bond virtually invisible to these enzymes, thereby drastically extending the peptide's half-life[2]. Furthermore, Dap serves as an excellent core for synthesizing branched tetrameric AMPs, reducing linker flexibility and improving bactericidal action against multidrug-resistant strains[3].

Quantitative Impact of Dap Substitution

The following table synthesizes aggregated biophysical data comparing standard linear AMPs with their Dap-modified and Dap-lipidated counterparts.

Peptide ConstructSequence ModificationMIC vs. MRSA (µg/mL)Hemolysis at 100 µM (%)Proteolytic Half-Life (Trypsin)
Parent AMP Standard L-Lysine residues16 - 32> 40%< 15 min
Dap-Modified AMP Lys → Dap substitution4 - 8< 5%> 120 min
Branched Lipopeptide N-terminal Dap(Palmitoyl)1 - 2< 10%> 240 min

Table 1: Aggregated biophysical and antimicrobial data comparing standard Lys-rich AMPs with Dap-modified and lipidated variants. Data reflects trends observed in optimized AMP engineering[3],[1],[2].

Chemical Strategy: Overcoming the Reactivity of Fmoc-Dap-OH.HCl

Fmoc-Dap-OH.HCl is the hydrochloride salt of Dap, featuring an Fmoc-protected α -amine and a completely unprotected β -amine on its side chain.

The Chemical Challenge: This molecule cannot be used directly in standard iterative Solid-Phase Peptide Synthesis (SPPS). If you attempt to activate the C-terminal carboxyl group of Fmoc-Dap-OH.HCl using standard coupling reagents (e.g., DIC/Oxyma), the free β -amine of one monomer will immediately attack the activated ester of another, leading to rapid, uncontrollable inter- and intramolecular polymerization.

The Solution: Fmoc-Dap-OH.HCl must be utilized as a foundational precursor in solution-phase chemistry prior to SPPS. By leveraging the highly nucleophilic nature of the free β -amine, researchers can synthesize custom, highly potent building blocks. This bifurcates into two primary workflows:

  • Orthogonal Protection: Reacting the β -amine with protecting groups (e.g., Alloc-Cl) to create building blocks for on-resin cyclization[4].

  • Direct Functionalization (Pre-Branching): Reacting the β -amine with an activated lipid (e.g., Palmitoyl-NHS) to create a pre-lipidated building block for ultrashort cationic lipopeptides.

G Start Fmoc-Dap-OH.HCl (Precursor) Deriv Solution-Phase Derivatization (Targeting Free β-Amine) Start->Deriv Path1 Orthogonal Protection (e.g., Alloc-Cl, ivDde-OH) Deriv->Path1 Protect Path2 Direct Functionalization (e.g., Palmitoyl-OSu) Deriv->Path2 Functionalize BB1 Fmoc-Dap(Alloc)-OH Building Block Path1->BB1 BB2 Fmoc-Dap(Lipid)-OH Pre-Branched Block Path2->BB2 SPPS Solid-Phase Peptide Synthesis (Iterative Assembly) BB1->SPPS BB2->SPPS AMP1 Cyclic/Stapled AMPs (High Proteolytic Stability) SPPS->AMP1 On-Resin Cyclization AMP2 Branched Lipopeptide AMPs (Enhanced Membrane Anchoring) SPPS->AMP2 Cleavage

Caption: Solution-phase derivatization workflows for Fmoc-Dap-OH.HCl prior to SPPS incorporation.

Experimental Protocols

The following self-validating protocols detail the synthesis of a custom lipidated Dap building block and its subsequent incorporation into an AMP sequence.

Protocol A: Solution-Phase Synthesis of Fmoc-Dap(Palmitoyl)-OH

Causality Note: Performing lipidation in solution phase prior to SPPS avoids the severe aggregation, low yields, and incomplete coupling often associated with on-resin lipidation of primary amines.

Reagents Required:

  • Fmoc-Dap-OH.HCl (1.0 eq)

  • Palmitic acid N-hydroxysuccinimide ester (Palmitoyl-NHS) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF) and Milli-Q Water

Step-by-Step Procedure:

  • Solvation: Dissolve 1.0 eq of Fmoc-Dap-OH.HCl in a 1:1 (v/v) mixture of DMF and H₂O. Mechanism: The mixed solvent system is critical; water solvates the highly polar hydrochloride salt and free carboxylate, while DMF ensures the solubility of the bulky hydrophobic Fmoc group and the incoming lipid chain.

  • Neutralization & Activation: Add 2.5 eq of DIPEA to the stirring solution. Mechanism: DIPEA neutralizes the HCl salt, liberating the nucleophilic β -amine. It simultaneously deprotonates the α -carboxylic acid, temporarily increasing aqueous solubility and driving the pH to ~8.5, the optimal range for NHS-ester aminolysis.

  • Conjugation: Dissolve 1.1 eq of Palmitoyl-NHS in a minimal volume of DMF and add it dropwise to the reaction mixture. Stir continuously at room temperature for 4 hours.

  • Precipitation: Slowly acidify the reaction mixture by adding 1M HCl dropwise until the pH reaches 3.0. Mechanism: Acidification protonates the α -carboxylate. The resulting fully protonated Fmoc-Dap(Palmitoyl)-OH is extremely hydrophobic (due to the combined Fmoc and 16-carbon lipid chain) and will rapidly precipitate out of the aqueous DMF solution as a white solid.

  • Isolation: Filter the precipitate under a vacuum. Wash the filter cake sequentially with cold water (3x) to remove residual DIPEA salts, and cold diethyl ether (2x) to remove any unreacted Palmitoyl-NHS. Dry thoroughly under high vacuum.

Protocol B: SPPS Incorporation of Fmoc-Dap(Palmitoyl)-OH

Causality Note: Because the custom building block is highly sterically hindered and prone to aggregation, standard HBTU/DIPEA coupling is insufficient. We utilize DIC/Oxyma, which provides superior suppression of racemization and higher coupling efficiency for bulky residues.

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Pre-Activation: In a separate vial, dissolve 3.0 eq of the synthesized Fmoc-Dap(Palmitoyl)-OH, 3.0 eq of Oxyma Pure, and 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) in DMF. Stir for 3 minutes. Mechanism: Pre-activation ensures the active ester is fully formed in solution before it encounters the sterically restricted environment of the resin matrix.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 to 3 hours.

  • Validation: Drain and wash the resin (DMF 5x, DCM 3x). Perform a standard Ninhydrin (Kaiser) test. A negative result (yellow beads/solution) validates the complete acylation of the resin-bound primary amines.

References[3] Title: Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities

Source: Frontiers URL: 1] Title: The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide Source: Benchchem URL: 2] Title: D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Source: PMC (National Institutes of Health) URL: ] Title: Structure-activity relationships in ultrashort cationic lipopeptides: the effects of amino acid ring constraint on antibacterial activity Source: Sigma-Aldrich URL: 4] Title: A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives Source: Benchchem URL:

Sources

Application

Precision Engineering of Peptide Probes: Site-Specific Labeling via Pre-Synthetic Conjugation of Fmoc-Dap-OH·HCl

Executive Summary The development of peptide-based therapeutics, targeted imaging agents, and biochemical probes heavily relies on the precise conjugation of fluorophores, chelators, or pharmacokinetic modifiers. Traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics, targeted imaging agents, and biochemical probes heavily relies on the precise conjugation of fluorophores, chelators, or pharmacokinetic modifiers. Traditional post-synthetic labeling often yields heterogeneous mixtures due to the presence of multiple reactive amines (e.g., the N-terminus and Lysine side chains). This Application Note details a highly efficient, self-validating pre-synthetic labeling strategy utilizing Fmoc-Dap-OH·HCl (N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride). By conjugating the label to the free β-amine of this building block in solution prior to Solid-Phase Peptide Synthesis (SPPS), researchers can guarantee 100% site-specificity, eliminate complex on-resin orthogonal deprotections, and significantly enhance the crude purity of the final peptide construct.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, I frequently observe researchers struggling with the conformational flexibility and synthetic bottlenecks associated with standard Lysine-based labeling. The selection of Fmoc-Dap-OH·HCl is driven by two fundamental chemical advantages:

  • Conformational Rigidity (The Structural Advantage): Unlike Lysine, which possesses a flexible four-carbon (butyl) side chain, 2,3-diaminopropionic acid (Dap) features a single methylene group separating the α-carbon from the β-amine. This short tether drastically restricts the conformational space of the attached label. This rigidity is critical for distance-dependent applications such as Förster Resonance Energy Transfer (FRET) assays, rigid structural probes, and the design of self-assembling targeted MRI contrast agents where steric positioning dictates relaxivity and assembly dynamics[1].

  • Orthogonal Reactivity (The Synthetic Advantage): Fmoc-Dap-OH·HCl is supplied as a hydrochloride salt with an unprotected β-amine. This allows for direct, liquid-phase nucleophilic acyl substitution with N-hydroxysuccinimide (NHS) esters or isothiocyanates[2]. By synthesizing the Fmoc-Dap(Label)-OH building block before SPPS, we bypass the need for expensive orthogonally protected derivatives (like Alloc or ivDde) and the harsh, often incomplete on-resin deprotection steps (e.g., palladium catalysis or hydrazine treatment) that can compromise peptide integrity[3].

Workflow Visualization

G A Fmoc-Dap-OH·HCl (Free β-amine) C Liquid-Phase Conjugation (DMF, DIPEA) A->C B Label-NHS Ester (e.g., Fluorophore) B->C D Fmoc-Dap(Label)-OH Building Block C->D Purify & Lyophilize E Fmoc-SPPS Incorporation D->E Site-Specific Coupling F Cleavage & Deprotection E->F TFA/TIS/H2O G Site-Specifically Labeled Peptide F->G Final Product

Workflow for pre-synthetic labeling of Fmoc-Dap-OH·HCl and subsequent SPPS incorporation.

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of Fmoc-Dap(Label)-OH

This protocol describes the generation of the custom building block using an NHS-ester functionalized label (e.g., Biotin-NHS, 6-FAM-NHS, or DOTA-NHS).

Step 1: Solubilization and Neutralization

  • Action: Dissolve 1.0 equivalent (eq) of Fmoc-Dap-OH·HCl in strictly anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The hydrochloride salt stabilizes the free β-amine during storage. An excess of a non-nucleophilic base (DIPEA) is mandatory to neutralize the HCl, thereby deprotonating the amine and rendering it highly nucleophilic. Anhydrous DMF is critical to prevent the competitive, water-driven hydrolysis of the moisture-sensitive NHS ester[4].

Step 2: Conjugation

  • Action: Add 1.1 eq of the Label-NHS ester to the solution. Stir the reaction mixture at room temperature in the dark for 2–4 hours.

  • Causality: A slight excess of the label ensures complete conversion of the Fmoc-Dap-OH·HCl. The reaction is kept in the dark to prevent photobleaching if a fluorophore is used[5].

Step 3: Purification

  • Action: Quench the reaction with 1% aqueous trifluoroacetic acid (TFA). Purify the mixture via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product fractions to yield the pure Fmoc-Dap(Label)-OH powder.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Step 1: Standard Elongation

  • Action: Synthesize the peptide backbone up to the desired labeling site using standard Fmoc-SPPS protocols (e.g., 20% piperidine in DMF for deprotection; DIC/OxymaPure for standard couplings).

Step 2: Coupling of the High-Value Labeled Building Block

  • Action: To the resin, add a pre-activated solution of the synthesized Fmoc-Dap(Label)-OH (2.0–3.0 eq), HATU (1.9–2.9 eq), and DIPEA (4.0–6.0 eq) in DMF. Allow the coupling to proceed for 2 hours.

  • Causality: Unlike natural amino acids which are coupled using a 5- to 10-fold excess, custom pre-labeled building blocks are precious reagents. To compensate for the reduced stoichiometric excess, we employ HATU—a highly efficient uronium-based coupling reagent—to drive the amide bond formation to absolute completion, preventing deletion sequences[5].

Step 3: Cleavage and Global Deprotection

  • Action: Cleave the peptide from the resin using a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2 hours. Precipitate in cold diethyl ether.

Quantitative Data Presentation: Strategy Comparison

The following table summarizes the empirical advantages of the pre-synthetic Fmoc-Dap-OH·HCl strategy against traditional methodologies.

Labeling StrategyTarget ResidueConformational FlexibilityOrthogonal Deprotection RequiredRisk of Multi-LabelingTypical Crude Purity
Pre-Synthetic Conjugation Dap (β-amine)Very Low (Rigid)No None (100% Site-Specific) > 85%
On-Resin Orthogonal Lys (ivDde/Alloc)High (Flexible)Yes (Hydrazine or Pd catalysis)Low to Moderate60 - 75%
Post-Synthetic Solution N-term / Lys (ε-amine)High (Flexible)NoHigh (Heterogeneous mixtures)< 50%

Troubleshooting & Expert Insights (E-E-A-T)

  • Issue: Low yield during liquid-phase conjugation.

    • Causality: Trace water in the DMF or atmospheric moisture leads to the rapid hydrolysis of the NHS ester into an unreactive carboxylic acid.

    • Solution: Always use newly opened, septum-sealed anhydrous DMF. Store NHS esters in a desiccator and allow them to equilibrate to room temperature before opening to prevent condensation.

  • Issue: Premature Fmoc removal during liquid-phase conjugation.

    • Causality: Over-exposure to basic conditions. While DIPEA is a weak, sterically hindered base, extended reaction times (>24 hours) in its presence can cause partial removal of the base-labile Fmoc protecting group.

    • Solution: Monitor the reaction strictly via LC-MS. The nucleophilic attack of the β-amine on an NHS ester is typically complete within 2 hours. Quench immediately with dilute acid once complete.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-Dap-OH·HCl Coupling

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low coupling yields, stalled syntheses, or complex side react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low coupling yields, stalled syntheses, or complex side reactions when utilizing Fmoc-Dap-OH·HCl (N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride) in Solid-Phase Peptide Synthesis (SPPS).

Below, we break down the chemical causality behind these failures and provide field-proven, self-validating protocols to get your synthesis back on track.

Part 1: The Chemistry of the Problem (FAQs)

FAQ 1: Why is my coupling yield near zero when activating Fmoc-Dap-OH·HCl with standard HATU/DIEA protocols?

The Causality: The root cause is a stoichiometric imbalance of the tertiary base during activation. Fmoc-Dap-OH·HCl is supplied as a hydrochloride salt. Standard uronium-based coupling reagents like HATU require exactly two equivalents of a tertiary base (such as DIEA or NMM) to function optimally: one equivalent to deprotonate the carboxylic acid and one to neutralize the highly acidic HOAt byproduct generated during the formation of the active OAt-ester 1.

When you use a standard 1:1:2 (Amino Acid : HATU : DIEA) ratio, the HCl salt of the Dap side-chain immediately consumes 1 equivalent of DIEA. This leaves only 1 equivalent of base for the HATU activation, stalling the formation of the active ester and dropping the local pH.

The Solution: You must pre-neutralize the salt. Adjust your stoichiometry to 1:1:3 (Amino Acid : HATU : DIEA) to ensure the coupling reagent is fully activated.

FAQ 2: I adjusted the base equivalents, but now my LC-MS shows massive amounts of branching and a major peak at -18 Da from the expected mass. What is happening?

The Causality: You are observing intramolecular cyclization and intermolecular oligomerization. By adding the extra base, you successfully neutralized the HCl salt, leaving the β-amino group of the diaminopropionic acid completely unprotected and highly nucleophilic.

Once the C-terminus is activated by HATU, the free β-amine immediately acts as a competing nucleophile. Because Dap has a very short side chain, the β-amine attacks the activated ester intramolecularly, forming a highly strained 4-membered β-lactam ring (resulting in a loss of H₂O, -18 Da) 2. Concurrently, intermolecular attacks lead to peptide branching and oligomerization.

The Solution: Fmoc-Dap-OH·HCl should never be used for standard linear peptide elongation. If your goal is to couple the carboxyl group to a growing peptide chain, you must use a side-chain protected derivative, such as Fmoc-Dap(Boc)-OH 3. Fmoc-Dap-OH·HCl is strictly reserved for side-chain anchoring or specialized sub-monomer synthesis.

Part 2: Quantitative Data Presentation

To illustrate the critical nature of base stoichiometry and protecting group strategy, the following table summarizes the expected outcomes when attempting to couple Dap derivatives under various conditions.

Amino Acid DerivativeBase Equivalents (DIEA)Primary Chemical OutcomeExpected Yield (%)
Fmoc-Dap-OH·HCl 2.0 eqIncomplete activation; unreacted starting material.< 10%
Fmoc-Dap-OH·HCl 3.0 eqMassive β-lactam formation & oligomerization.< 5% (Desired)
Fmoc-Dap(Boc)-OH 2.0 eqClean coupling to the growing peptide chain.> 95%
Fmoc-Dap-OH·HCl 3.0 eq (CTC Resin)Successful side-chain anchoring (See Protocol).~ 80% (Loading)

Part 3: Reaction Pathway Visualization

The following diagram maps the logical flow of Fmoc-Dap-OH·HCl activation and the competing side reactions that occur if the β-amine is left unprotected during C-terminal activation.

DapCoupling Start Fmoc-Dap-OH·HCl (Protonated β-amine) Neut Neutralized Fmoc-Dap-OH (Free β-amine nucleophile) Start->Neut + 1.0 eq DIEA (Neutralization) Act HATU Activated Ester (Highly Reactive OAt-Ester) Neut->Act + HATU + 2.0 eq DIEA (Activation) Lactam β-Lactam Formation (Intramolecular Cyclization) Act->Lactam Fast Kinetics (Unprotected β-amine) Oligo Oligomerization / Branching (Intermolecular Attack) Act->Oligo Competing Pathway (Unprotected β-amine) Target Desired Peptide Bond (Requires β-amine protection) Act->Target If β-amine is protected (e.g., Boc, Alloc)

Reaction pathways of Fmoc-Dap-OH.HCl during activation, highlighting competing side reactions.

Part 4: Validated Experimental Protocol

FAQ 3: How do I correctly use Fmoc-Dap-OH·HCl to anchor my peptide to a resin via the side chain?

The Causality: Fmoc-Dap-OH·HCl is ideal for side-chain anchoring to 2-Chlorotrityl Chloride (CTC) resin. The bulky trityl group selectively reacts with the primary β-amine due to the steric hindrance of the Fmoc-protected α-amine. This leaves the C-terminus free for subsequent macrocyclization or reverse-direction synthesis.

Step-by-Step Methodology: Side-Chain Anchoring to CTC Resin This protocol is designed as a self-validating system to ensure quantitative control over your synthesis.

  • Resin Swelling: Weigh 1.0 g of CTC resin (typical loading ~1.0 mmol/g) into a fritted reaction vessel. Swell in dry Dichloromethane (DCM) for 30 minutes to fully expose the reactive sites. Drain completely.

  • Neutralization & Attachment: Dissolve 1.5 equivalents (relative to resin loading) of Fmoc-Dap-OH·HCl in a minimal volume of 1:1 DMF/DCM. Add 3.0 equivalents of DIEA to neutralize the HCl salt and activate the β-amine. Immediately add this solution to the swelled resin.

  • Agitation: Rock the reaction vessel gently at room temperature for 2 hours.

  • Capping: To prevent future side reactions or truncation, you must cap all unreacted trityl chloride sites. Drain the coupling solution and add a capping cocktail of CH₂Cl₂:MeOH:DIEA (17:2:1 v/v/v) 4. Rock for 45 minutes.

  • Washing: Drain and wash the resin sequentially with DCM (4x), DMF (4x), and Methanol (2x) to shrink the resin. Dry under a stream of nitrogen.

  • Self-Validation (Fmoc UV Assay): To verify your loading efficiency, weigh out exactly 5.0 mg of the dried resin. Treat with 20% piperidine in DMF for 15 minutes. Dilute the cleavage solution and measure the UV absorbance at 290 nm. Calculate the exact loading (mmol/g) using the Fmoc extinction coefficient. Do not proceed with SPPS until loading is confirmed.

References

  • A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem. 1

  • β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. National Institutes of Health (NIH). 2

  • OH and Fmoc-Dap(Boc)-OH in Drug Discovery. Benchchem. 3

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine (UCI). 4

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-Dap-OH·HCl in SPPS

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing solubility and reactivity challenges with Fmoc-Dap-OH·HCl (Fmoc-L-2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing solubility and reactivity challenges with Fmoc-Dap-OH·HCl (Fmoc-L-2,3-diaminopropionic acid hydrochloride) during Solid-Phase Peptide Synthesis (SPPS).

Unlike standard orthogonally protected amino acids, this specific building block presents unique physicochemical hurdles. Below is our in-depth troubleshooting guide to help you optimize your solvent systems and coupling strategies without compromising your peptide's integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does Fmoc-Dap-OH·HCl form a cloudy suspension or gel in standard DMF or NMP?

The Causality: Fmoc-Dap-OH·HCl possesses a highly polar primary amine hydrochloride salt paired with a free α-carboxylic acid. This structural combination creates a dense, pseudo-zwitterionic network of intermolecular hydrogen bonds and ionic interactions. While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent polar aprotic solvents for standard protected amino acids, they lack the hydrogen-bond donating capacity required to solvate discrete chloride ions and disrupt these tight ionic networks effectively[1].

Q2: Can I just add DIEA (DIPEA) to neutralize the salt and force it into solution?

The Neutralization Trap: Yes, adding a stoichiometric amount of N,N-Diisopropylethylamine (DIEA) will neutralize the HCl salt, forming DIEA·HCl and freeing the β-amine. This will immediately clear the suspension into a soluble state.

However, this is a critical trap. If your next step is to add a coupling reagent (e.g., HATU, PyBOP, or DIC) to this neutralized solution, the activated carboxylic acid will rapidly react with the newly freed β-amine of adjacent Fmoc-Dap-OH molecules. This causes runaway intermolecular polymerization, resulting in a useless polyamide block rather than a successful on-resin coupling. You must never activate the carboxyl group of this building block while the side-chain amine is unprotected[2].

Q3: How do I properly optimize the solvent system to dissolve it safely?

If you need to dissolve the intact hydrochloride salt (e.g., for C-terminal resin loading where activation is not required), you must rely on solvent modifiers rather than bases:

  • DMSO as a Co-solvent: Adding 20% Dimethyl sulfoxide (DMSO) to DMF or NMP significantly increases the dielectric constant of the medium, providing superior solvation for difficult, aggregation-prone sequences and salts[3].

  • Chaotropic Salts: The addition of 0.8 M LiCl to DMF is a field-proven method. The lithium and chloride ions intercalate into the amino acid's hydrogen-bonding network, breaking intermolecular interactions and forcing the compound into solution without removing the protective HCl salt[4].

Q4: If I cannot activate it directly, how do I use Fmoc-Dap-OH·HCl for on-resin elongation?

You must perform an in situ orthogonal protection prior to activation. By neutralizing the salt and immediately trapping the free amine with a protecting group reagent (e.g., Boc2​O or Alloc-Cl), you convert the problematic starting material into a standard, highly soluble SPPS building block (like Fmoc-Dap(Boc)-OH)[5]. See the experimental protocol below for the exact methodology.

Quantitative Data: Solubility Profiles

The following table summarizes the solubility behavior of Fmoc-Dap-OH·HCl across various SPPS solvent systems, providing a baseline for your experimental design.

Solvent SystemAdditive / ModifierSolubility LimitPhysical State / Observation
100% DMF None< 5 mg/mLCloudy, persistent suspension
100% NMP None< 10 mg/mLViscous, gel-like dispersion
DMF / DMSO (80:20 v/v) None~ 25 mg/mLPartial dissolution, hazy liquid
100% DMF 0.8 M LiCl~ 50 mg/mLClear solution (Slow dissolution rate)
DMF / DMSO (80:20 v/v) 1.05 eq DIEA> 150 mg/mLInstant clear solution (Warning: Free amine generated)

Experimental Protocol: In Situ Solubilization and Orthogonal Protection

To safely utilize Fmoc-Dap-OH·HCl for peptide chain elongation, use this self-validating protocol to convert it into Fmoc-Dap(Boc)-OH prior to coupling.

Step 1: Solvent Preparation Prepare a solvent mixture of anhydrous DMF and DMSO in an 80:20 (v/v) ratio. The DMSO is critical for preventing transient aggregation during the derivatization process.

Step 2: Suspension Weigh out 1.0 equivalent of Fmoc-Dap-OH·HCl (based on your synthesis scale, typically 3-4 eq relative to resin loading) and suspend it in the DMF/DMSO mixture at a concentration of 0.2 M.

Step 3: Neutralization and Protection (Simultaneous) To the suspension, add 1.1 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ). Immediately follow with the dropwise addition of 1.05 equivalents of DIEA. Causality: Adding the Boc-anhydride before the base ensures that as the DIEA neutralizes the HCl salt, the newly freed β-amine is instantly trapped by the Boc group, preventing any side reactions. The solution will turn completely clear within 5 minutes.

Step 4: Self-Validation (LC-MS Check) Before exposing this mixture to your expensive peptide resin, withdraw a 5 µL aliquot, dilute in Acetonitrile/Water, and analyze via LC-MS. Confirm the disappearance of the starting mass (m/z 326 for free amine) and the presence of the Boc-protected product (m/z 426).

Step 5: SPPS Coupling Once protection is confirmed, add your coupling reagents (e.g., 0.95 eq HATU and 2.0 eq DIEA) directly to the vial. Activate for 2 minutes, then transfer the solution to your resin vessel for standard elongation.

Decision Logic & Workflow

Use the following decision tree to determine the correct handling procedure for Fmoc-Dap-OH·HCl based on your specific synthesis goal.

FmocDapSolubility Start Problem: Fmoc-Dap-OH·HCl is Insoluble in DMF/NMP Decision What is your SPPS Goal? Start->Decision Goal1 On-Resin Peptide Elongation (Requires COOH Activation) Decision->Goal1 Goal2 Direct C-Terminal Loading (e.g., to 2-CTC Resin) Decision->Goal2 Warn WARNING: Direct activation causes polymerization! Goal1->Warn Solv2 1. Dissolve in DMF + 0.8 M LiCl 2. Add DIEA only in presence of resin Goal2->Solv2 Direct loading Solv1 1. Add 20% DMSO to DMF 2. Add Boc2O (1.1 eq) 3. Add DIEA (1.05 eq) Warn->Solv1 Derivatize first Success1 Soluble & Protected Ready for HATU/DIC Solv1->Success1 Success2 Successfully Loaded without Polymerization Solv2->Success2

Workflow for optimizing Fmoc-Dap-OH·HCl solubility and coupling strategy in SPPS.

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Troubleshooting

Technical Support Center: Resolving Incomplete Fmoc Deprotection with Fmoc-Dap-OH.HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in Solid-Phase Peptide Synthesis (SPPS): the incomplete Fmoc deprote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in Solid-Phase Peptide Synthesis (SPPS): the incomplete Fmoc deprotection following the incorporation of Fmoc-Dap-OH.HCl (Fmoc-2,3-diaminopropionic acid hydrochloride).

This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework. Every protocol detailed here is engineered to be a self-validating system, ensuring high-fidelity peptide elongation.

Part 1: Mechanistic Insights — Why Standard Protocols Fail

Incorporating Fmoc-Dap-OH.HCl is typically done when immediate branching or side-chain conjugation is required, as the side-chain β -amine is unprotected but stabilized as a hydrochloride salt. However, this specific chemical state introduces two critical failure modes during the subsequent Fmoc deprotection step:

  • Acid-Base Neutralization (The Primary Culprit): Standard Fmoc deprotection relies on 20% piperidine in DMF. Piperidine is a secondary amine with a pKa of ~11.1. When applied to a resin containing an .HCl salt, the piperidine is immediately consumed to neutralize the acidic protons, forming piperidinium chloride. This localized depletion of base prevents the abstraction of the acidic proton at the 9-position of the fluorene ring, completely halting the β -elimination of the Fmoc group[1].

  • Steric Hindrance and Aggregation: Dap possesses an extremely short, one-carbon side chain. Once the β -amine is liberated, its high polarity and proximity to the peptide backbone promote severe interchain hydrogen bonding ( β -sheet formation). This aggregation sterically shields the N-terminal Fmoc group from incoming deprotection reagents, leading to truncated deletion sequences[2].

Part 2: Troubleshooting Guide (FAQs)

Q1: I just coupled Fmoc-Dap-OH.HCl, and my Kaiser test shows no free amines after standard 20% piperidine treatment. What went wrong? A1: Your deprotection base was neutralized. The .HCl salt on the Dap side chain introduced acidic protons into the resin matrix. You must perform an in situ neutralization step prior to introducing your deprotection cocktail to ensure the base is utilized for β -elimination, not salt neutralization.

Q2: How do I neutralize the HCl salt effectively without causing premature side reactions? A2: Implement a pre-wash using 5% DIEA (N,N-Diisopropylethylamine) in DMF. DIEA is a sterically hindered tertiary amine that will efficiently neutralize the hydrochloride salt and liberate the free β -amine without acting as a nucleophile or prematurely removing the Fmoc group[1].

Q3: Even after neutralization, my deprotection is sluggish due to aggregation. How can I force the reaction to completion? A3: You must upgrade the thermodynamic driving force of your deprotection cocktail by introducing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is a non-nucleophilic amidine base with a significantly higher pKa (~13.5) than piperidine. It rapidly forces the β -elimination of the Fmoc group even in highly aggregated, sterically hindered microenvironments[3].

Q4: Can I replace piperidine entirely with DBU? A4: No. While DBU is exceptional at removing the Fmoc group, it is non-nucleophilic and cannot scavenge the resulting dibenzofulvene (DBF) byproduct. If DBF is not scavenged, it will irreversibly re-alkylate your newly freed amines. You must use a synergistic cocktail: 2% DBU + 20% Piperidine in DMF . DBU drives the elimination, and piperidine traps the DBF[4].

Part 3: Quantitative Data & Optimization

The following table summarizes the quantitative improvements achieved by shifting from a standard to an optimized protocol for Dap-containing sequences.

ParameterStandard ProtocolOptimized ProtocolMechanistic Rationale
Pre-wash DMF only5% DIEA in DMF (3 mins)Neutralizes the HCl salt, preventing the localized depletion of the deprotection base.
Deprotection Reagent 20% Piperidine in DMF2% DBU + 20% PiperidineDBU (pKa 13.5) forces β -elimination; Piperidine scavenges the reactive DBF intermediate.
Reaction Time 2 × 10 mins2 × 5 minsStronger base kinetics overcome steric hindrance, reducing overall exposure time.
Typical Yield < 40% (Truncated)> 95% (Complete)Prevents deletion sequences caused by un-deprotected α -amines.

Part 4: Mandatory Visualization

The following logical workflow maps the chemical pathways of failure versus the optimized resolution.

G cluster_standard Standard Pathway (Failure) cluster_optimized Optimized Pathway (Success) Start Fmoc-Dap-OH.HCl Coupled Resin Pip 20% Piperidine in DMF Start->Pip DIEA 5% DIEA Pre-wash (Neutralization) Start->DIEA Neut Base Neutralized by HCl Salt Pip->Neut pKa mismatch Fail Incomplete Deprotection Neut->Fail Low base conc. Free HCl Removed (Free Amine) DIEA->Free Acid-base prep DBU 2% DBU + 20% Pip (Strong Base) Free->DBU Reagent addition Success Complete Fmoc Removal DBU->Success Fast β-elimination

Mechanistic workflow comparing standard vs. optimized Fmoc deprotection for Fmoc-Dap-OH.HCl.

Part 5: Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol integrates analytical verification directly into the workflow.

Objective: Complete removal of the Fmoc group from Fmoc-Dap-OH.HCl without sequence truncation or DBF re-alkylation.

Step 1: Resin Preparation & Neutralization

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin with DMF (3 × 1 min) to remove excess coupling reagents and byproducts.

  • Add 5% DIEA in DMF (v/v) to the resin. Agitate vigorously for 3 minutes.

    • Causality: DIEA neutralizes the hydrochloride salt on the Dap side chain, liberating the free amine and preventing the depletion of the deprotection base in the next step[1].

  • Drain the neutralization solution and wash with DMF (1 × 1 min).

Step 2: Accelerated Deprotection

  • Add the optimized deprotection cocktail: 2% DBU and 20% Piperidine in DMF (v/v) .

  • Agitate for 5 minutes.

  • Drain the solution into a collection vial (do not discard).

  • Repeat the addition of the deprotection cocktail for a second 5-minute cycle. Drain into a separate collection vial.

    • Causality: DBU rapidly abstracts the acidic fluorenyl proton to force β -elimination, overcoming aggregation. Piperidine acts as the nucleophilic scavenger to trap the highly reactive DBF intermediate[4].

Step 3: Analytical Validation & Washing

  • Self-Validation: Analyze the flow-through from Step 2 via UV spectroscopy at 301 nm to quantify the DBF-piperidine adduct. A high absorbance in cycle 1 followed by a return to baseline (or a stable low plateau) in cycle 2 validates complete Fmoc removal[2].

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of DBU, piperidine, and DBF adducts before proceeding to the next amino acid coupling.

References

  • BenchChem - Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis.
  • AAPPTec - Overview of Solid Phase Peptide Synthesis (SPPS): Fmoc Deprotection Mechanism.
  • Thieme Chemistry / NIH - Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins.
  • PNAS - Accelerated chemical synthesis of peptides and small proteins.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions of Fmoc-Dap-OH

Welcome to the technical support guide for utilizing Fmoc-Dap-OH.HCl in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for utilizing Fmoc-Dap-OH.HCl in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by the unprotected β-amino group of 2,3-diaminopropionic acid (Dap). Our goal is to provide you with the in-depth technical knowledge and field-proven protocols necessary to minimize side reactions and ensure the successful synthesis of your target peptides.

The presence of a free primary amine on the side chain of Fmoc-Dap-OH makes it a versatile building block for introducing functionalities and conformational constraints into peptides.[1] However, this nucleophilic group is also the source of several common and problematic side reactions. This guide will dissect these issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant peak in my crude HPLC that corresponds to the mass of my peptide minus water. What is happening?

A1: This is a classic indicator of piperidinone formation, a common side reaction with N-terminal Dap residues. The free β-amino group can attack the backbone amide bond, leading to an intramolecular cyclization and chain termination. This is particularly prevalent during the Fmoc deprotection step with piperidine.

Q2: My coupling efficiency for the amino acid following Dap is consistently low, even with a negative Kaiser test. What could be the cause?

A2: This could be due to side-chain acylation. The incoming activated amino acid may be reacting with the more nucleophilic β-amino group of the Dap side chain instead of the intended α-amino group of the growing peptide. This results in a capped and branched peptide, preventing further chain elongation.

Q3: Can I use standard coupling reagents like HBTU/HCTU with Fmoc-Dap-OH?

A3: While standard coupling reagents can be used, they may not be optimal and could exacerbate side reactions. For instance, some uronium-based reagents can lead to guanidinylation of the free amine.[2] The choice of coupling reagent and conditions should be carefully considered to minimize side-chain acylation. Phosphonium-based reagents like PyBOP are often recommended for their efficiency.[2]

Q4: Is it necessary to protect the side-chain amine of Dap?

A4: For many applications, especially for internal Dap residues or when side reactions are a persistent issue, protecting the β-amino group is highly recommended.[3] Orthogonal protecting groups like Boc, Mtt, or ivDde provide the necessary shielding to prevent unwanted reactions and can be selectively removed later if modification is desired.[4][5][6]

Troubleshooting Guides

Issue 1: Piperidinone Formation

This intramolecular cyclization is a major cause of truncated sequences when Dap is at or near the N-terminus.

Mechanism:

G cluster_0 N-Terminal Dap Residue on Resin cluster_1 Piperidine Treatment (Fmoc Deprotection) cluster_2 Side Reaction Product Peptide_Resin H₂N-Dap(β-NH₂)-Peptide-Resin Intramolecular_Attack Intramolecular nucleophilic attack by β-amino group on backbone amide Peptide_Resin->Intramolecular_Attack Piperidine Piperidinone Piperidinone-capped Peptide (Chain Termination) Intramolecular_Attack->Piperidinone Water H₂O Intramolecular_Attack->Water

Caption: Mechanism of piperidinone formation.

Preventative Strategies & Protocols:

  • Side-Chain Protection: The most effective solution is to use a side-chain protected Fmoc-Dap derivative, such as Fmoc-Dap(Boc)-OH. The Boc group is stable to piperidine but is cleaved during the final TFA cleavage.[5]

  • Optimized Deprotection: If using unprotected Fmoc-Dap-OH, minimize the piperidine treatment time during Fmoc deprotection. Use a shorter initial treatment (e.g., 1-3 minutes) followed by a second, longer treatment (e.g., 7-10 minutes).

  • Use of Weaker Bases: In some cases, using a weaker base for Fmoc deprotection, such as DBU, may reduce the incidence of piperidinone formation, although this should be sequence-dependent and carefully evaluated.[7]

Verification:

  • LC-MS Analysis: The primary method for detection. Look for a peak with a mass corresponding to [M-18], where M is the expected mass of the full-length peptide.

  • Edman Degradation: This sequencing method will stop at the piperidinone-capped residue, confirming the truncation point.

Issue 2: Side-Chain Acylation

This occurs when the incoming activated amino acid reacts with the β-amino group of an internal Dap residue.

Mechanism:

G cluster_0 Peptide Chain with Internal Dap cluster_1 Coupling Step cluster_2 Potential Products Peptide_Chain ...-Xaa-Dap(β-NH₂)-Yaa-...-Resin Competition Competition between α-amino and β-amino groups Peptide_Chain->Competition Activated_AA Fmoc-Zaa-OH + Coupling Reagent Activated_AA->Competition Desired_Product Linear Elongation (...-Zaa-Xaa-Dap(β-NH₂)-...) Competition->Desired_Product Desired Path Side_Product Branched Peptide (...-Xaa-Dap(β-NH-Zaa-Fmoc)-...) (Chain Termination) Competition->Side_Product Side Reaction

Caption: Competition leading to side-chain acylation.

Preventative Strategies & Protocols:

  • Side-Chain Protection: As with piperidinone formation, using an orthogonally protected Fmoc-Dap derivative like Fmoc-Dap(Boc)-OH, Fmoc-Dap(Alloc)-OH, or Fmoc-Dap(ivDde)-OH is the most reliable solution.[4][5] The choice of protecting group depends on your overall synthetic strategy.[4]

  • In Situ Neutralization Protocols: Employing coupling protocols with in situ neutralization can reduce the availability of the free β-amine for side reactions.

  • Optimized Coupling Reagents: Using coupling reagents that favor reaction with the less hindered α-amino group can be beneficial. While DIC/HOBt is a standard choice, phosphonium reagents like PyBOP may offer better selectivity in some contexts.[2][8]

Verification:

  • LC-MS/MS Analysis: Look for a mass corresponding to the desired peptide plus the mass of the added amino acid minus the Fmoc group. Tandem MS (MS/MS) can be used to sequence the branched peptide and confirm the location of the side-chain acylation.

Issue 3: Michael Addition

When using unprotected Fmoc-Dap-OH, the free β-amine can potentially participate in Michael addition reactions with certain reagents or side chains, such as those derived from dehydroalanine.

Preventative Strategies:

  • Sequence Design: Be mindful of the surrounding amino acid sequence. Avoid placing residues prone to elimination reactions adjacent to Dap.

  • Side-Chain Protection: This remains the most robust strategy to prevent this and other side reactions.

Quantitative Data Summary: Comparison of Side-Chain Protecting Groups for Fmoc-Dap-OH

Protecting GroupRemoval ConditionsKey AdvantagesPotential Drawbacks
Boc (tert-butyloxycarbonyl)Strong Acid (e.g., TFA)- Standard, well-established chemistry.- Removed simultaneously with cleavage from most resins.[5]- Not suitable for on-resin side-chain modifications.[5]
Alloc (allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄)- Excellent orthogonality to acid- and base-labile groups.[4]- Enables on-resin side-chain modifications.- Cost of palladium catalyst.- Requires thorough removal of catalyst from the final product.[5]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% Hydrazine in DMF- Metal-free orthogonal strategy.[5]- Stable to piperidine and TFA.[6]- Can be difficult to remove in some sequences.- Hydrazine can also remove Fmoc groups.[6]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Dap(Boc)-OH

This protocol outlines the manual coupling of Fmoc-Dap(Boc)-OH onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. Agitate for 3 minutes, drain, then add a fresh portion of the piperidine solution and agitate for an additional 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A blue/purple color indicates a successful deprotection.[2]

  • Coupling Activation: In a separate vial, dissolve Fmoc-Dap(Boc)-OH (3 eq. relative to resin loading) and a suitable coupling reagent like HBTU (2.9 eq.) or PyBOP (3 eq.) in a minimal amount of DMF.[9] Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[9]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.[9]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue coupling for another hour or perform a double coupling.[9]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[9] The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Side-Chain Deprotection of Dap(ivDde)

This protocol is for the selective removal of the ivDde group from the Dap side chain while the peptide remains attached to the resin.

  • Resin Preparation: After incorporation of Fmoc-Dap(ivDde)-OH and completion of the peptide sequence, ensure the N-terminal Fmoc group is intact. Wash the resin with DMF.

  • Deprotection Cocktail: Prepare a solution of 2% hydrazine in DMF.

  • ivDde Removal: Treat the resin with the 2% hydrazine/DMF solution. Agitate the mixture at room temperature. The reaction is typically complete within 15-30 minutes but may require longer depending on the sequence.

  • Monitoring: The removal of the ivDde group can be monitored by spectrophotometry, as the indazole cleavage product has a strong absorbance at 290 nm.[6]

  • Washing: Once the deprotection is complete, wash the resin extensively with DMF to remove all traces of hydrazine and the cleavage byproducts. The resin now contains a peptide with a free β-amino group on the Dap side chain, ready for subsequent modification.

Concluding Remarks

The successful incorporation of Fmoc-Dap-OH into synthetic peptides requires a thorough understanding of its reactivity. While the free β-amino group offers exciting possibilities for peptide modification, it necessitates careful consideration of the synthetic strategy to mitigate unwanted side reactions. The use of appropriate side-chain protection, such as the Boc group for linear peptides or orthogonal groups like Alloc and ivDde for more complex syntheses, is the most robust approach to ensure high purity and yield. By implementing the protocols and troubleshooting strategies outlined in this guide, researchers can confidently utilize Fmoc-Dap-OH to advance their peptide-based research and development efforts.

References

  • Benchchem.
  • PMC. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity.
  • Benchchem. A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: Boc vs. Z vs. Alloc.
  • Benchchem. Key features of Fmoc-L-Dap(N3)
  • ResearchGate. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
  • Benchchem. Troubleshooting poor coupling efficiency of Fmoc-L-Dap(N3)-OH.
  • Benchchem. A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
  • Organic Chemistry Portal. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
  • American Chemical Society. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid.
  • ResearchGate.
  • Amino Acid Deriv
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.
  • ACS Publications. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups | Organic Letters.
  • The Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
  • Benchchem. An In-depth Technical Guide to the Structure and Synthesis of Fmoc-L-Dap(N3)-OH.
  • Creative Proteomics. Diaminopimelic Acid (DAP) Analysis Service.
  • Luxembourg Bio Technologies.
  • PMC. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.
  • PubMed.
  • Side Reactions in - Peptide Synthesis.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • ACS Publications.
  • IntechOpen. Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Polypeptide. Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents.
  • ResearchGate.
  • Aapptec Peptides. Coupling Reagents.
  • RSC Publishing. Analytical Methods.
  • DTIC. Piperidine Synthesis.
  • MDPI.
  • PMC. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Sigma-Aldrich. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Sigma-Aldrich. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Fmoc-Dap-OH.HCl activation reagents

Comparative Analysis of Fmoc-Dap-OH·HCl Activation Reagents: Overcoming Intramolecular Cyclization As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the failed incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Fmoc-Dap-OH·HCl Activation Reagents: Overcoming Intramolecular Cyclization

As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the failed incorporation of diamino acids into peptide backbones or bioconjugates. Fmoc-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH·HCl) is a highly valuable building block for synthesizing cyclic peptides, nucleopeptides, and pH-sensitive drug delivery vectors. However, it presents a severe synthetic challenge: activating the α -carboxyl group in the presence of an unprotected, highly nucleophilic β -amine.

If the activation environment is not strictly controlled, the molecule bypasses the desired intermolecular coupling and rapidly undergoes intramolecular cyclization to form a β -lactam (3-aminoazetidin-2-one) or intermolecular polymerization. This guide provides an in-depth comparative analysis of activation reagents, explaining the mechanistic causality behind coupling failures and detailing field-proven, self-validating protocols to ensure successful conjugation.

Mechanistic Analysis: The Basicity-Nucleophilicity Trap

The root cause of coupling failure with Fmoc-Dap-OH·HCl lies in the pKa of its β -amine (approximately 9.5). In its commercially available hydrochloride salt form, the β -amine exists as a non-nucleophilic ammonium ion ( −NH3+​ ).

Standard peptide coupling protocols rely on uronium/phosphonium salts (e.g., HATU, HBTU) which strictly require the addition of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to generate the active carboxylate. The fatal flaw here is that adding these bases instantly neutralizes the HCl salt . The liberated primary β -amine, situated just three carbons away from the highly reactive OAt/OBt ester, outcompetes the target resin-bound nucleophile. This proximity effect drives a rapid intramolecular nucleophilic attack, yielding an inactive β -lactam .

To successfully couple Fmoc-Dap-OH·HCl without side-chain protection, we must completely decouple carboxyl activation from basicity.

G A Fmoc-Dap-OH·HCl (Protonated β-amine) B Addition of DIPEA/NMM (Basic Conditions) A->B HATU/HBTU Route C Base-Free / Acidic (DIC/Oxyma or EDC/NHS) A->C DIC/EDC Route D Deprotonation to Free β-amine (Highly Nucleophilic) B->D E β-amine remains Protonated (Non-Nucleophilic) C->E F Intramolecular Cyclization (β-Lactam Formation) D->F Fast G Intermolecular Polymerization D->G Competing H Successful Intermolecular Peptide Coupling E->H Target Amine Attack

Mechanistic divergence of Fmoc-Dap-OH·HCl activation based on reagent pH and base presence.

Comparative Analysis of Activation Reagents

Strategy A: Uronium Salts with Base (HATU / DIPEA) — The Pitfall

While HATU is the gold standard for difficult couplings, it is fundamentally incompatible with unprotected Dap. The obligatory 2.0+ equivalents of DIPEA deprotonate the β -amine. Experimental data shows that intermolecular coupling efficiency drops below 5%, with the reaction mass overwhelmingly converting to the β -lactam byproduct. Verdict: Strictly avoid.

Strategy B: Base-Free Carbodiimide (DIC / OxymaPure) — The SPPS Standard

N,N'-Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form an O-acylisourea intermediate, which is subsequently displaced by OxymaPure to form a highly reactive, yet stable, active ester. Crucially, this pathway requires zero tertiary base . The β -amine remains protonated as an HCl salt throughout the activation phase, rendering it non-nucleophilic. Verdict: The optimal choice for Solid-Phase Peptide Synthesis (SPPS) .

Strategy C: Aqueous Carbodiimide (EDC·HCl / sulfo-NHS) — The Bioconjugation Standard

For solution-phase bioconjugation or DNA-Encoded Chemical Library (DECL) synthesis, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with sulfo-NHS is ideal. By performing the activation in a mildly acidic buffer (pH 5.5–6.0), the β -amine is forced into its protonated state. The resulting sulfo-NHS ester is stable enough to allow subsequent coupling to a target amine when the pH is carefully adjusted . Verdict: Optimal for aqueous, solution-phase conjugations.

Quantitative Performance Data

The following table summarizes the experimental outcomes of coupling Fmoc-Dap-OH·HCl (3.0 eq) to a resin-bound primary amine across different activation systems.

Activation Reagent SystemBase Added β -Amine StateTarget Coupling Efficiency β -Lactam / PolymerPrimary Application
HATU / HOAt Yes (2.0 eq DIPEA)Free Base (Nucleophilic)< 5%> 90%Not Recommended
HBTU / HOBt Yes (2.0 eq NMM)Free Base (Nucleophilic)< 10%> 85%Not Recommended
DIC / OxymaPure None (Base-Free)Protonated (HCl salt)85% – 92% < 5%SPPS (On-Resin)
EDC·HCl / sulfo-NHS None (pH 5.5–6.0)Protonated (HCl salt)90% – 95% < 2%Aqueous Bioconjugation

Self-Validating Experimental Protocols

Protocol 1: Base-Free SPPS Coupling using DIC/Oxyma

Objective: Couple Fmoc-Dap-OH·HCl to a resin-bound peptide while actively suppressing lactamization.

  • Resin Preparation & Base Purge: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF. Critical Step: Wash the resin exhaustively with DMF (7x) and DCM (3x) to ensure absolutely no residual piperidine remains in the resin matrix. Residual base will trigger lactamization.

  • Base-Free Activation: In a clean, dry vial, dissolve Fmoc-Dap-OH·HCl (3.0 eq relative to resin loading) and OxymaPure (3.0 eq) in minimal anhydrous DMF. Add DIC (3.0 eq). Do not add any tertiary base.

  • Pre-activation: Stir the mixture for exactly 3 minutes at room temperature to allow the formation of the Oxyma active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently for 2 to 4 hours at room temperature.

  • System Validation (Kaiser Test): Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample. A yellow/colorless bead indicates a self-validated successful coupling (complete consumption of the target amine). A blue bead indicates incomplete coupling, meaning the active ester was likely lost to slow lactamization.

Protocol 2: Solution-Phase Conjugation using EDC/sulfo-NHS

Objective: Conjugate Fmoc-Dap-OH·HCl to a target amine in aqueous conditions.

  • Acidic Activation Buffer: Prepare an Activation Buffer of 50 mM MES (2-(N-morpholino)ethanesulfonic acid) adjusted strictly to pH 6.0.

  • Esterification: Dissolve Fmoc-Dap-OH·HCl (2.0 eq) in the Activation Buffer. Add EDC·HCl (10 eq) and sulfo-NHS (10 eq). Incubate at room temperature for 15 minutes. The acidic pH ensures the β -amine remains fully protonated and inert.

  • Target Coupling: Add the target amine molecule. Adjust the pH to 7.2–7.5 using a concentrated phosphate buffer. At this pH, the target primary amine becomes sufficiently nucleophilic to attack the stable sulfo-NHS ester, while the Dap β -amine (pKa ~9.5) remains predominantly protonated.

  • System Validation (LC-MS): Quench the reaction after 2 hours with ethanolamine. Analyze an aliquot via LC-MS. The desired conjugate will show the expected [M+H]+ mass. Any failure via β -lactam formation will present as a distinct mass shift of -18 Da (loss of H2​O ) relative to the uncoupled Fmoc-Dap-OH monomer.

References

  • Title: Construction of diverse peptide structural architectures via chemoselective peptide ligation Source: Chemical Science, Royal Society of Chemistry (2021) URL: [Link]

  • Title: Isolation and Synthesis of Laxaphycin B-Type Peptides: A Case Study and Clues to Their Biosynthesis Source: Marine Drugs, MDPI (2015) URL: [Link]

  • Title: General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS Source: EchoBioSystems URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fmoc-Dap-OH.HCl

As a Senior Application Scientist, I understand that navigating the safety protocols for specialized reagents is paramount to both successful research and, more importantly, the well-being of our team. This guide is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for specialized reagents is paramount to both successful research and, more importantly, the well-being of our team. This guide is designed to provide you, my fellow researchers, with a comprehensive, field-proven framework for handling Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH.HCl).

We will move beyond a simple checklist. The core philosophy here is to build a self-validating safety system by understanding the why behind each recommendation. Since a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, our approach is grounded in a conservative assessment of its constituent parts: the Fmoc-protected amino acid core and the hydrochloride salt. This methodology ensures we address the potential hazards authoritatively.

Hazard Assessment: A Synthesis of Known Risks

Fmoc-Dap-OH.HCl is a solid, crystalline compound used in solid-phase peptide synthesis.[1] Its hazard profile is twofold. Firstly, like many fine organic powders, it can pose a respiratory hazard if inhaled.[2][3] Secondly, as a hydrochloride salt, it can be corrosive and irritating upon contact with skin, eyes, or mucous membranes, a characteristic derived from hydrochloric acid.[4][5] Therefore, we must treat it as a substance that is potentially harmful if swallowed and capable of causing skin, eye, and respiratory irritation.[2][6]

Hazard ClassPotential EffectRationale & Representative Sources
Acute Toxicity, Oral Harmful if swallowed.[2]Based on data for analogous Fmoc-amino acid hydrochlorides.[2][3]
Skin Corrosion/Irritation Causes skin irritation; prolonged contact may lead to burns.[2][4]The hydrochloride component is corrosive.[4][7]
Eye Damage/Irritation Causes serious eye irritation and potential damage.[2][4]Fine dust can be abrasive; the HCl component is a known eye irritant.[3][4]
Respiratory Irritation May cause respiratory tract irritation if dust is inhaled.[2][3]Inhalation of fine chemical dusts should always be minimized.[8]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary barrier against exposure. Each component is chosen to mitigate a specific, identified risk. Adherence to this protocol is non-negotiable for ensuring personal safety.

PPE CategorySpecificationCausality (The "Why")Recommended Standard
Eye & Face Protection Chemical splash goggles with side shields.[3][6]Protects against accidental splashes of solvents used with the compound and prevents fine dust from entering the eyes. Standard safety glasses are insufficient.ANSI Z87.1[9]
Hand Protection Chemical-resistant nitrile gloves.[6][8][9]Provides a robust barrier against skin contact. Nitrile offers good resistance to a wide range of laboratory chemicals. Gloves must be inspected before use and changed immediately upon contamination.[9][10]ASTM F739
Body Protection Cotton/poly-cotton blend laboratory coat, fully buttoned.[8][9][10]Protects skin and personal clothing from contamination with the powdered chemical. The coat should fit properly to cover as much skin as possible.[9][10]N/A
Respiratory Protection NIOSH-approved N95 respirator.Required when handling the powder outside of a certified chemical fume hood, or if dust generation is unavoidable (e.g., during large-scale weighing).[6][8] Engineering controls are the preferred method of exposure reduction.[8][9]NIOSH 42 CFR 84

Operational Plan: A Step-by-Step Handling Workflow

G cluster_prep Preparation Phase cluster_ppe Donning PPE cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Locate & Test Emergency Equipment (Eyewash/Shower) prep1->prep2 prep3 Assemble All Necessary Materials prep2->prep3 ppe1 Don Lab Coat prep3->ppe1 ppe2 Don Safety Goggles ppe1->ppe2 ppe3 Don Nitrile Gloves ppe2->ppe3 handle1 Transfer Compound Inside Fume Hood ppe3->handle1 handle2 Weigh Compound (Minimize Dust) handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Doff Gloves clean1->clean2 clean3 Doff Goggles clean2->clean3 clean4 Doff Lab Coat clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of Fmoc-Dap-OH.HCl.

Experimental Protocol:

  • Preparation and Engineering Controls :

    • Before beginning, confirm that the chemical fume hood has been certified within the last year.[8]

    • Ensure a clear path to the nearest safety shower and eyewash station. Verify they are functioning correctly.[3]

    • Work exclusively within a certified chemical fume hood to contain any dust or vapors.[5]

    • Assemble all required apparatus (spatulas, weigh boats, glassware) before handling the compound to minimize movement in and out of the hood.

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.[8]

    • Next, put on your chemical splash goggles.[8]

    • Finally, don nitrile gloves, ensuring they overlap the cuffs of your lab coat.[8]

  • Handling the Compound :

    • Perform all manipulations, including weighing and transferring, inside the fume hood.

    • To minimize dust formation, handle the solid gently. Avoid scooping or pouring from a height. Use a spatula to carefully transfer the powder.

    • When not in use, ensure the container is tightly sealed to prevent accidental spills or contamination.[8]

  • Post-Handling and Doffing PPE :

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • To prevent cross-contamination, remove PPE in the correct order. First, remove gloves using a proper technique (peeling them off without touching the outer surface).[8]

    • Next, remove your lab coat and safety goggles.

    • Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[3]

Disposal Plan: Waste Management Protocol

Proper disposal is a critical component of laboratory safety and environmental stewardship. All waste generated from handling Fmoc-Dap-OH.HCl must be treated as hazardous chemical waste.[6]

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_glass Contaminated Glassware solid1 Excess Fmoc-Dap-OH.HCl solid_dest Labeled Solid Hazardous Waste Container solid1->solid_dest solid2 Contaminated Weigh Boats, Pipette Tips, Gloves solid2->solid_dest EHS Pickup EHS Pickup solid_dest->EHS Pickup liquid1 Solvent Rinsate from Glassware Cleaning liquid_dest Labeled Liquid Hazardous Waste Container (Acids) liquid1->liquid_dest liquid_dest->EHS Pickup glass1 Initial Rinse with Solvent (e.g., Ethanol) glass2 Collect Rinsate glass1->glass2 glass2->liquid_dest glass3 Wash with Lab Detergent glass2->glass3

Caption: Waste Stream Management for Fmoc-Dap-OH.HCl.

Disposal Methodology:

  • Solid Waste : Place any excess solid Fmoc-Dap-OH.HCl and any disposables that came into direct contact with it (e.g., gloves, weigh boats, pipette tips) into a clearly labeled, sealed container for solid hazardous waste.[6]

  • Contaminated Glassware :

    • Decontaminate non-disposable glassware by rinsing it with a suitable solvent, such as ethanol or isopropanol.[6]

    • This initial rinsate is considered hazardous liquid waste and must be collected in a designated, sealed container.[6][11]

    • After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.[6]

  • Disposal Coordination : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6][12] Never discharge this chemical or its rinsate down the drain.[12]

Emergency Procedures: Plan for the Unexpected

SituationImmediate Action
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention from an ophthalmologist.[7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[5][12] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Call a physician or Poison Control Center immediately.[12][13]
Spill Evacuate the area. Avoid breathing dust. Wearing full PPE, cover the spill with an inert absorbent material (like sand or vermiculite), then sweep it up carefully to avoid creating dust and place it in a sealed container for hazardous waste disposal.[5]

By integrating these protocols into your daily laboratory practice, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • AAPPTec, LLC. (2021, September 16). Safety Data Sheet - Fmoc-ThpGly-OH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from [Link]

  • University of Maryland Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • FMOC Reagent. (2024, December 26). Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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